Dimethyl carbate
Description
Evolution of Dimethyl Carbonate's Role in Green Chemistry and Sustainable Synthesis
The role of dimethyl carbonate in green chemistry has evolved significantly, primarily driven by the need to replace hazardous and toxic chemicals traditionally used in synthesis. Historically, processes for methylation and carbonylation often involved highly toxic reagents like phosgene (B1210022), dimethyl sulfate (B86663), and methyl halides. unive.itresearchgate.net The development of cleaner synthesis routes for DMC, particularly those utilizing carbon dioxide as a feedstock, has been a major turning point in its adoption as a green chemical. rsc.orgfrontiersin.orgresearchgate.netmdpi.comgoogle.com
DMC is now considered an environmentally sustainable compound that aligns with the principles of green chemistry, such as atom economy and the avoidance of hazardous substances. unive.itrsc.orgajrconline.org Its decomposition products, methanol (B129727) and CO₂, have minimal environmental impact. unive.it DMC is often classified in the "recommended" bracket according to solvent selection guides, highlighting its low toxicity and high biodegradability compared to many common organic solvents. researchgate.netresearchgate.net
Significance of Dimethyl Carbonate as a Versatile Chemical Intermediate
Dimethyl carbonate's significance as a versatile chemical intermediate stems from its ability to act as a building block for the synthesis of a wide range of valuable products. It serves as a methylating, carbonylating, methoxylating, and metholating agent in various organic transformations. researchgate.netthegoodscentscompany.com
One of the most significant applications of DMC as an intermediate is in the production of diphenyl carbonate (DPC) through transesterification with phenol (B47542). wikipedia.orgfishersci.cabohrium.com DPC is a key raw material for the synthesis of Bisphenol-A-polycarbonate, a widely used engineering material. researchgate.netfishersci.ca The use of DMC in this process avoids the highly toxic phosgene route, contributing to a cleaner manufacturing process. researchgate.net
Furthermore, DMC is utilized in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. mdpi.comsilverfernchemical.comunive.it Its reactivity allows for the introduction of methyl or methoxycarbonyl groups into various molecules under milder conditions compared to traditional methods. unive.itthieme-connect.com
Overview of Principal Research Directions in Dimethyl Carbonate Science
Current research in dimethyl carbonate science is primarily focused on developing more efficient and environmentally friendly synthesis methods and exploring its expanded applications. A major research direction is the direct synthesis of DMC from CO₂ and methanol. This route is highly attractive as it utilizes a greenhouse gas as a feedstock, aligning with carbon capture and utilization strategies. rsc.orgresearchgate.netmdpi.comgoogle.commdpi.comresearchgate.netgychbjb.comresearchgate.net
However, the direct synthesis from CO₂ and methanol faces thermodynamic limitations and challenges in activating the stable CO₂ molecule, leading to low yields and selectivity. researchgate.netmdpi.comgoogle.commdpi.comresearchgate.netresearchgate.net Research efforts are concentrated on developing novel and highly efficient heterogeneous catalysts, including metal oxides, zeolites, and ionic liquids, to overcome these limitations and improve reaction kinetics and selectivity. mdpi.comresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netscribd.com The use of dehydrating agents to remove water produced during the reaction is also being investigated to shift the equilibrium towards DMC formation. mdpi.comresearchgate.netresearchgate.netresearchgate.netscribd.com
Another key research area involves exploring new catalytic systems and reaction conditions for DMC's application as a methylating and carbonylating agent in various organic synthesis reactions. unive.itfrontiersin.orgthieme-connect.comresearchgate.netrsc.org This includes developing selective methylation methods, particularly for substrates susceptible to multiple alkylations, and utilizing DMC in the synthesis of heterocycles and other fine chemicals. unive.itfrontiersin.orgthieme-connect.com
Furthermore, research is ongoing into the use of DMC as a green solvent, replacing more hazardous conventional solvents in paints, coatings, adhesives, and industrial cleaning applications. researchgate.netthegoodscentscompany.comsilverfernchemical.comresearchgate.net Its potential as a fuel additive and as a component in lithium-ion battery electrolytes is also an active area of investigation. wikipedia.orgmdpi.commdpi.comresearchgate.netrsc.orgfishersci.camdpi.comscribd.com
Research is also exploring the valorization of renewable resources using DMC as a reagent for the synthesis of value-added chemicals from biomass-derived feedstocks like glycerol (B35011), fatty acids, and lignin (B12514952). rsc.org
Here is a summary of some key properties of Dimethyl Carbonate:
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃ | wikipedia.orguni.lu |
| Molar Mass | 90.08 g/mol | fishersci.cafishersci.at |
| Appearance | Colorless liquid | wikipedia.orgsilverfernchemical.com |
| Density | 1.0636 g/mL at 25 °C | thegoodscentscompany.com |
| Melting Point | 2 to 4 °C | wikipedia.org |
| Boiling Point | 90 °C | wikipedia.org |
| Solubility in Water | 13.9 g/100 mL (partially soluble) | wikipedia.org |
| Flash Point | 17 °C | wikipedia.org |
| PubChem CID | 12021 | uni.lufishersci.at |
Here is a table summarizing some research findings on DMC synthesis from CO₂ and methanol:
| Catalyst System | Reaction Conditions | Methanol Conversion | DMC Yield | Selectivity (DMC) | Source |
| Nickel acetate (B1210297) (near supercritical conditions) | 305 K, 2 h, 10.3 MPa | Not specified | 350 mol%/mol-cat | 100% | mdpi.com |
| Ce-Zr oxide/graphene (10% w/w) | 383 K, 16 h, 27.5 MPa | 58% | 33% | Not specified | mdpi.com |
| Ti₀.₁Ce₀.₉O₂ (monolithic) | 140 °C, 48 h | 24.3% | Not specified | 78.6% | mdpi.com |
| H₃PW₁₂O₄₀/Ce₀.₁Ti₀.₉O₂ | 170 °C, 5.0 MPa | 5.5% | Not specified | 91.4% | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39589-98-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |
InChI Key |
VGQLNJWOULYVFV-SPJNRGJMSA-N |
SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Other CAS No. |
39589-98-5 |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Systems for Dimethyl Carbonate Production
Non-Phosgene Routes for Dimethyl Carbonate Synthesis
The pursuit of sustainable chemistry has led to the exploration of various non-phosgene pathways for synthesizing dimethyl carbonate. These routes often involve less hazardous raw materials and aim to minimize or eliminate toxic byproducts.
Direct Carbonylation of Methanol (B129727) with Carbon Dioxide
The direct synthesis of dimethyl carbonate from methanol and carbon dioxide is a highly attractive route due to the abundant and relatively inexpensive nature of the reactants, and its potential for CO2 utilization nih.govnih.govnih.gov. The reaction is represented by the equilibrium:
2 CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O
However, this reaction is thermodynamically limited by the unfavorable equilibrium and the formation of water, which can deactivate catalysts and shift the equilibrium back towards the reactants nih.govnih.govrsc.org. Overcoming these challenges is crucial for the industrial viability of this route.
Research into homogeneous catalysis for the direct carbonylation of methanol with carbon dioxide to produce DMC has been explored. Homogeneous catalysts are typically in the same phase as the reactants. While some homogeneous systems have shown activity in related carbonylation reactions, detailed research findings specifically for the direct synthesis of DMC from methanol and CO2 using homogeneous catalysts appear less extensively reported in the provided search results compared to heterogeneous approaches nih.govacs.org. Challenges associated with homogeneous catalysis often include difficulty in catalyst separation and recovery from the reaction mixture, as well as potential catalyst deactivation under certain conditions acs.org.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability, making it generally more suitable for industrial processes rsc.org. A wide variety of solid catalysts have been investigated for the direct synthesis of DMC from methanol and CO2. The effectiveness of these catalysts is often linked to their ability to activate both methanol and carbon dioxide and manage the water produced during the reaction nih.govacs.org.
Metal oxides and mixed metal oxides have been explored as heterogeneous catalysts for the direct synthesis of DMC. The catalytic activity of these materials is often attributed to the presence of both acidic and basic sites on their surface, which can facilitate the activation of methanol and CO2 nih.govacs.org.
Cerium Oxide (CeO2): Cerium oxide and ceria-based catalysts have shown promising activity in the direct synthesis of DMC nih.govnih.govrsc.orgfishersci.itmdpi.comencyclopedia.pub. Their effectiveness is related to their redox properties and the presence of oxygen vacancies, which can play a role in the adsorption and activation of reactants nih.govencyclopedia.pub. Studies have investigated cerium-strontium mixed oxides, showing that DMC selectivity and yield can increase with the basic site density and surface area of the catalyst fishersci.it. Reduced cerium oxide catalysts and copper-promoted cerium oxide catalysts have also been studied, demonstrating DMC synthesis at relatively low temperatures and pressures rsc.org.
Zirconium Oxide (ZrO2): Zirconia-based catalysts are also recognized for their acid-base properties, which are beneficial for the direct synthesis of DMC nih.govacs.orgfishersci.nl. Research has focused on zirconia nanocrystals with varying monoclinic and tetragonal phase contents, evaluating their catalytic performance fishersci.nl. The presence of both acidic and basic sites on the surface of zirconia is considered important for activating methanol and CO2 nih.gov.
Other Metal Oxides: Catalysts incorporating other metals like Copper (Cu), Zinc (Zn), and Tin (Sn) in oxide forms or as part of mixed oxides have also been investigated. For instance, Zn-Fe-O mixed oxides and ZnO-CeO2-La2O3 have been reported as catalysts for DMC production fishersci.it. Tin-doped zirconia catalysts have been synthesized and studied fishersci.it. The incorporation of metals like Cu, Ca, Mn, Al, and Ti into ZrO2 or CeO2 has been explored to enhance catalytic performance by increasing the number of acid-base active sites and oxygen vacancies nih.gov.
Data on the performance of some metal oxide catalysts:
| Catalyst | Reaction Temperature (°C) | CO₂ Pressure (MPa) | Reaction Time (h) | Methanol Conversion (%) | DMC Selectivity (%) | DMC Yield (mmol/g) | Source |
| CeO₂ with 2-cyanopyridine (B140075) | N/A | N/A | N/A | N/A | N/A | N/A | nih.gov |
| ZnO-CeO₂-La₂O₃ | 170 | 2.0 | 3 | N/A | N/A | 50 mol % | fishersci.it |
| ZrO₂-3 + 13X | 130 | 3.8 | 48 | N/A | N/A | 61 | fishersci.nl |
| Cu–CeO₂ (0.5 wt%) | 80 | 1.3 | 2 | 0.005–0.11 | N/A | N/A | rsc.org |
| Ce₀.₅(LaPrSmY)₀.₅O₂₋ᵧ | 140 | 8.0 | N/A | N/A | N/A | 7.6 | encyclopedia.pub |
Zeolites, crystalline aluminosilicate (B74896) materials with well-defined pore structures, have also been investigated as catalysts and catalyst supports for the direct synthesis of DMC nih.govfishersci.cafishersci.ca. Their properties, including acidity, basicity, and pore size, can be tailored by varying the Si/Al ratio and the type of extra-framework cations fishersci.ca.
Basic Zeolites: Basic zeolites have shown good catalytic properties for the one-pot synthesis of DMC from methanol, propylene (B89431) oxide, and carbon dioxide semanticscholar.orgnih.gov. Studies have indicated that both the base strength and the alkali content of the zeolite support significantly impact catalytic performance semanticscholar.orgnih.gov. Zeolite Beta has been explored as a support for catalysts prepared by loading KOH, demonstrating improved catalytic performance attributed to hierarchical porosity and enhanced base strength semanticscholar.orgnih.gov.
NaY and ZSM-5: Zeolites like NaY and ZSM-5 have been studied in the context of DMC synthesis, although sometimes in transesterification routes rather than direct carbonylation fishersci.be. However, their fundamental properties as solid acid-base catalysts make them relevant for consideration in the direct synthesis as well nih.gov. The structure and composition of zeolites like ZSM-5 and Zeolite Y can be controlled during synthesis and modification fishersci.canih.govfishersci.cafishersci.caulaval.cauni.luamericanelements.com.
Role of Zeolites: Zeolites can act as solid acid or base catalysts depending on their composition and modifications. In the direct synthesis of DMC, catalysts with both acidic and basic sites are generally favored nih.govacs.org. Zeolites can also potentially be used in conjunction with dehydrating agents to mitigate the unfavorable equilibrium caused by water formation fishersci.nl.
Alkali metal salts, such as potassium carbonate (K2CO3), have been identified as catalysts for the direct synthesis of DMC from methanol and CO2 nih.govuni.lu. These salts can provide basic sites necessary for the activation of methanol.
Potassium Carbonate (K2CO3): Potassium carbonate is a white salt that is soluble in water and forms a strongly alkaline solution. It has been reported as a catalyst in the direct synthesis of DMC nih.gov. Alkali metal catalysts, including potassium carbonate, are among the various types of catalysts summarized for this reaction fishersci.ca.
While alkali metal salts can provide the necessary basicity, challenges might include their solubility in the reaction medium and potential for homogeneous reaction pathways or solid-liquid interfaces depending on the reaction conditions.
Table of Selected Catalysts and Their Performance (based on available data):
| Catalyst Type | Specific Catalyst Example(s) | Key Feature(s) | Noted Performance/Findings | Source(s) |
| Metal Oxide | CeO₂ | Acid-base sites, oxygen vacancies | Active in direct synthesis, performance linked to basic site density and surface area. | nih.govnih.govrsc.orgfishersci.itencyclopedia.pub |
| Metal Oxide | ZrO₂ | Acid-base properties | Promising potential, performance affected by crystal phases, enhanced by dehydrating agents. | nih.govacs.orgfishersci.nl |
| Metal Oxide | ZnO-CeO₂-La₂O₃ | Mixed oxide | Achieved high DMC yield (50 mol %). | fishersci.it |
| Metal Oxide | Cu–CeO₂ | Copper-promoted ceria | Active at relatively low temperatures and pressures. | rsc.org |
| Metal Oxide | Ce₀.₅(LaPrSmY)₀.₅O₂₋ᵧ | Fluorite high entropy oxide | High DMC yield (7.6 mmol/g) at specific conditions, reduced equilibrium time compared to CeO₂. | encyclopedia.pub |
| Zeolite-Based | Basic Zeolites (e.g., KOH/Beta) | Base strength, alkali content, hierarchical porosity | Good performance in one-pot synthesis, activity linked to base properties and support structure. | semanticscholar.orgnih.gov |
| Zeolite-Based | Zeolite Beta | Acidic and accessible channels | Promising for reactions catalyzed by Lewis acidity, alkali-free synthesis methods explored. | semanticscholar.org |
| Alkali Metal Salt | K₂CO₃ | Provides basic sites | Identified as a catalyst for the direct synthesis. | nih.govfishersci.cauni.lu |
The development of efficient catalytic systems, particularly heterogeneous catalysts with optimized acid-base properties and the ability to manage water, remains a key focus for improving the yield and economic viability of the direct synthesis of dimethyl carbonate from methanol and carbon dioxide. The use of dehydrating agents in conjunction with catalysts is also an important strategy to overcome thermodynamic limitations fishersci.nl.
Heterogeneous Catalysis in Direct Carbonylation
Ionic Liquid Catalysts
Ionic liquids (ILs) have emerged as promising catalysts for the synthesis of dimethyl carbonate, particularly in the transesterification of cyclic carbonates with methanol. These catalysts offer advantages such as potential for easy recovery and tuneable properties. Protic ionic liquids, such as [DBUH][Im] (1,8-diazabicyclo[5.4.0]-7-undeceniumimidazolide), have been developed as efficient catalysts for the transesterification of ethylene (B1197577) carbonate (EC) with methanol to produce DMC. rhhz.net Studies have shown that both the cation and anion of this protic ionic liquid can activate EC and methanol, respectively, through hydrogen bond formation, leading to high catalytic efficiency. rhhz.net Under optimized conditions, a high conversion of ethylene carbonate (up to 97%) and a significant yield of dimethyl carbonate (91%) were achieved at 70 °C within 2 hours using 1 mol% of [DBUH][Im]. rhhz.net Even at ambient temperature, a notable yield of 81% was obtained after 6 hours. rhhz.net
Other ionic liquid catalysts have also been investigated for the transesterification of ethylene carbonate with methanol. Increasing the basicity of the anion in ionic liquids can enhance their catalytic activity. rhhz.net Supported ionic liquid catalysts have also been explored for the one-pot synthesis of DMC from carbon dioxide, propylene oxide, and methanol. rsc.orgrsc.org For instance, a combination of IL-NH2-MIL-101(Cr) and DBUIM-MCM-41 as a two-component supported ionic liquid catalyst system achieved 100% propylene oxide conversion and a 54% DMC yield under solvent-free conditions. rsc.orgrsc.org This approach addresses challenges related to catalyst recovery and the bulk use of expensive ionic liquids. rsc.org
Process Intensification Strategies (e.g., Dehydration Reactive Distillation)
Process intensification strategies aim to combine multiple unit operations into a single piece of equipment to improve efficiency and reduce costs. Reactive distillation is one such strategy that can be applied to DMC synthesis, particularly for reactions where water is a byproduct, such as the direct synthesis from methanol and CO2. By simultaneously carrying out the reaction and separation through distillation, the equilibrium can be shifted towards product formation by continuously removing water.
For the transesterification of ethylene carbonate with methanol, reactive distillation has also been explored. xdhg.com.cnprepchem.comworldscientific.com This process allows for the continuous removal of the lower-boiling product, dimethyl carbonate, and the recycling of unreacted methanol and ethylene carbonate, thereby driving the reaction to higher conversion. Studies have investigated the use of heterogeneous catalysts, such as fixed-bed K/MgO catalysts, in reactive distillation columns for the continuous synthesis of DMC from ethylene carbonate and methanol. worldscientific.com Under specific conditions (LHSV = 0.1 h-1, 125°C, 6.8 × 102 kPa, and a methanol to ethylene carbonate molar ratio of 4.0), a high DMC selectivity (around 100%) and a yield close to the equilibrium state (52-53%) were achieved. worldscientific.com
Thermodynamic and Kinetic Limitations in Direct Synthesis
The direct synthesis of dimethyl carbonate from methanol and carbon dioxide is an attractive route from a green chemistry perspective, as water is the only byproduct. mdpi.comresearchgate.net However, this reaction faces significant thermodynamic and kinetic limitations. mdpi.commdpi.comrsc.orgrsc.org
Thermodynamically, the direct synthesis reaction (2CH3OH + CO2 ⇌ (CH3O)2CO + H2O) is limited by a low equilibrium constant, and the reaction is not spontaneous under typical conditions (ΔG is positive). mdpi.comresearchgate.net High reaction temperatures are generally not favorable for DMC formation based on thermodynamics. researchgate.net The maximum achievable DMC yield is restricted by equilibrium constraints, even under high-pressure conditions. mdpi.com
Kinetically, the direct synthesis is hindered by the high stability and inertness of the CO2 molecule, which requires significant energy input to activate. mdpi.commdpi.commdpi.comacs.org Various heterogeneous catalysts, such as CeO2, ZrO2, and Cu-Ni alloys, have been investigated to lower the energy barrier for CO2 conversion. mdpi.commdpi.com Kinetic studies on the direct synthesis over catalysts like ceria nanorods have shown that the reaction rate is strongly influenced by the catalyst surface. unl.edu A Langmuir-Hinshelwood type mechanism has been proposed, where the adsorption of CO2 and methanol occurs in separate steps, with the CO2 adsorption potentially being the rate-controlling step. researchgate.netunl.eduredalyc.org The apparent activation energy for the direct synthesis over ceria nanorod catalysts was determined to be 65 kJ/mol, while a commercial ceria catalyst showed a higher activation energy of 117 kJ/mol. unl.edu The reaction rate law has been found to be approximately first order with respect to both catalysts, with an apparent negative one reaction order with respect to methanol. unl.edu
To overcome the thermodynamic limitations, in-situ removal of water from the reaction mixture is a crucial strategy to shift the equilibrium towards DMC synthesis according to Le Chatelier's principle. mdpi.commdpi.comresearchgate.net Dehydrating agents, such as 2-cyanopyridine, have been successfully employed to improve methanol conversion and DMC yields. mdpi.com
Transesterification of Ethylene Carbonate or Propylene Carbonate with Methanol
The transesterification of cyclic carbonates, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol is a promising indirect route for DMC synthesis. xdhg.com.cnmdpi.comnih.gov This two-step method, where the cyclic carbonate is typically formed from the reaction of an epoxide with CO2, offers advantages such as milder reaction conditions and simpler processes compared to the direct synthesis. nih.gov The reactions involved are:
Ethylene Carbonate + Methanol ⇌ Dimethyl Carbonate + Ethylene Glycol Propylene Carbonate + Methanol ⇌ Dimethyl Carbonate + Propylene Glycol
This route produces valuable co-products, ethylene glycol or propylene glycol. nih.gov
Catalyst Development for Transesterification
Significant effort has been dedicated to developing efficient catalysts for the transesterification of cyclic carbonates with methanol. Both homogeneous and heterogeneous catalysts have been explored.
Homogeneous catalysts include alkali metals, quaternary ammonium (B1175870) salts, and ionic liquids. cdnsciencepub.com However, the difficulty in recovering homogeneous catalysts from the reaction mixture is a drawback. cdnsciencepub.com
Heterogeneous catalysts are preferred due to their ease of separation and reusability. Various solid catalysts have been investigated, including metal oxides, mixed oxides, supported oxides, hydrotalcites, and ion exchange resins. rsc.orgniscpr.res.inrsc.orgresearchgate.net
For the transesterification of ethylene carbonate with methanol, NaZSM-5 zeolite has been found to be an efficient heterogeneous catalyst, achieving a 77% DMC yield and 97% selectivity under mild conditions (70 °C for 3 hours). cdnsciencepub.comcdnsciencepub.comresearchgate.net Other effective heterogeneous catalysts for EC transesterification include CaO/carbon catalysts derived from calcium citrate (B86180) rsc.org, binary zinc-yttrium oxides ionike.com, and K/MgO catalysts worldscientific.com.
In the transesterification of propylene carbonate with methanol, various catalysts have been studied, including CeO2-La2O3 mixed oxides nih.gov, Ce-M (M=Co, Fe, Cu, and Zn) catalysts repec.org, Mg-Al-CO3 hydrotalcites niscpr.res.in, and Fe-Mn double metal cyanide catalysts. rsc.org Studies on CeO2-La2O3 oxides prepared by the soft template method showed that the activity of the catalysts increased with an increase in the density of basic sites. nih.gov The formation of DMC was favored on medium-strength and weak basic sites. nih.gov Mg-Al-CO3 hydrotalcite catalysts with a Mg/Al molar ratio of 5 showed high propylene carbonate conversion (72%) and DMC selectivity (97%) under optimized conditions, exhibiting a high turnover number. niscpr.res.in
Kinetic Studies of Transesterification Reactions
Kinetic studies provide valuable insights into the reaction mechanisms and rate-determining steps of the transesterification of cyclic carbonates with methanol. These studies are crucial for reactor design and process optimization.
For the transesterification of ethylene carbonate with methanol catalyzed by ion exchange resins, a homogeneous kinetic model has been used to correlate experimental data. xdhg.com.cn The influences of catalyst type, stirring speed, initial molar ratio of reactants, catalyst dosage, and reaction temperature on the transesterification have been studied in detail. xdhg.com.cn
Kinetic studies on the KOH-catalyzed transesterification of ethylene carbonate with methanol in a batch reactor have determined the reaction orders, activation energy, and rate constants for both forward and backward reactions. neliti.comkoreascience.kr The reaction was found to be reversible. neliti.com The reaction order for the forward reaction was approximately 0.87, and for the backward reaction, it was around 2.15. neliti.comkoreascience.kr The activation energy for the forward reaction was reported as 12.73 kJ/mol, and for the backward reaction, it was 29.28 kJ/mol. neliti.comkoreascience.kr
Kinetic models based on power-law rate forms and proposed mechanisms have been evaluated for the transesterification of propylene carbonate with methanol catalyzed by CaO. acs.org For the heterogeneous CaO-catalyzed reaction, a mechanism involving the simultaneous adsorption of PC and dissociative adsorption of methanol on the catalyst surface was proposed, followed by the reaction of adsorbed species to form DMC and propylene glycol. acs.org The heterogeneous CaO catalyst was found to be more active (Ea = 56.8 kJ/mol) than the homogeneous CaO catalyst (Ea = 82.4 kJ/mol). acs.org
Kinetic modeling of the transesterification of propylene carbonate with methanol using Fe-Mn double metal cyanide catalysts has also been investigated, with a simple two-step power law model found to represent the experimental data well under kinetically controlled conditions. rsc.org
Oxidative Carbonylation of Methanol
The oxidative carbonylation of methanol is a prominent phosgene-free route for DMC production, utilizing methanol, carbon monoxide, and oxygen as raw materials. google.commdpi.com This method is characterized by relatively low production costs and mild reaction conditions. mdpi.com
Liquid-Phase Oxidative Carbonylation
The liquid-phase oxidative carbonylation of methanol was one of the first industrialized phosgene-free processes for DMC synthesis, notably commercialized by Enichem in Italy. google.compsu.edu This route involves the reaction of methanol, CO, and O₂ in a liquid medium, typically in the presence of a catalyst. mdpi.com While offering advantages such as readily available raw materials and a simple process with minimal environmental pollution, this method faces challenges including a low methanol conversion rate and a low one-way yield of DMC. google.commdpi.com Additionally, the separation of products from the catalyst can be difficult, and the accumulation of water in the liquid phase can lead to rapid catalyst deactivation and equipment corrosion, particularly when using chlorine-containing catalysts like CuCl. mdpi.compsu.edu
Gas-Phase Carbonylation via Methyl Nitrite (B80452)
The gas-phase oxidative carbonylation route, developed by companies like Dow Chemical in the United States and Ube in Japan, involves the reaction of gaseous methanol, CO, and O₂. google.commdpi.compsu.edu One variation of this route utilizes methyl nitrite as an intermediate. thegoodscentscompany.compsu.edu In this process, methanol is first reacted to form methyl nitrite, which is then carbonylated to produce DMC. This approach can help mitigate some of the issues encountered in the liquid-phase method, such as catalyst deactivation caused by water. psu.edu The reaction is typically carried out at temperatures between 100–130 °C and pressures of 10–30 bar, often employing supported copper-based catalysts. mdpi.com
Role of Copper-Based Catalysts in Oxidative Carbonylation
Copper-based catalysts play a crucial role in the oxidative carbonylation of methanol to DMC in both liquid and gas phases. psu.eduCurrent time information in Bordeaux, FR.fishersci.com In the liquid-phase process, chlorine-containing copper catalysts, such as CuCl, have shown good catalytic performance. mdpi.com The proposed mechanism involves the interaction of methanol and O₂ with the CuCl catalyst to form Cu(OCH₃)Cl, followed by the carbonylation of CO to synthesize DMC and regenerate CuCl. mdpi.com However, the use of chlorine-containing catalysts leads to issues like catalyst deactivation and equipment corrosion due to chloride ion loss. mdpi.com
Research has increasingly focused on the development of chlorine-free copper-based catalysts to overcome these limitations. mdpi.com Supported copper catalysts, particularly those using activated carbon (AC) as a support, have shown promise. mdpi.comniscpr.res.in Studies have investigated copper catalysts supported on activated carbon, carbon nanotubes, and zeolites. mdpi.comniscpr.res.indoi.orgresearchgate.net The catalytic activity of copper species in oxidative carbonylation has been reported to follow the order CuO < Cu₂O < Cu⁰. niscpr.res.in The presence of metallic copper (Cu⁰), especially in nanoparticle size and well-dispersed on the support, has been linked to improved catalytic performance, including higher space-time yields and methanol conversion. niscpr.res.in Promoters like La or Zr added to Cu/AC catalysts have been shown to favor the formation of metallic copper and lead to smaller, more evenly distributed copper nanoparticles, resulting in enhanced catalytic activity and selectivity. niscpr.res.in For instance, Cu/AC catalysts with La or Zr addition achieved DMC space-time yields of 480.2 and 585.2 mg·g⁻¹·h⁻¹, respectively, with high DMC selectivity (95.7% and 90.3%) and increased methanol conversion (approximately 4.0% and 4.7%) even after multiple reaction cycles. niscpr.res.in
Urea (B33335) Alcoholysis Route to Dimethyl Carbonate
The urea alcoholysis route presents an environmentally friendly and economically attractive approach for DMC production, particularly as urea synthesis can utilize captured CO₂. google.compsu.eduCurrent time information in Bordeaux, FR.osti.gov This indirect method typically involves the reaction of urea with methanol. osti.govmdpi.com
The synthesis of DMC from urea and methanol often proceeds via methyl carbamate (B1207046) (MC) as an intermediate. osti.gov The initial step, the reaction between urea and methanol to form methyl carbamate and ammonia (B1221849), can occur without a catalyst at high temperatures and low pressures, with the removal of ammonia favoring the forward reaction and improving DMC yield. osti.gov Subsequently, methyl carbamate reacts with methanol to produce DMC and ammonia. osti.gov
Various catalysts have been explored for the urea alcoholysis route, including metal oxides (such as MgO, ZnO, CaO, TiO₂, ZrO₂, and Al₂O₃), bases, organic tin compounds, acids, and ionic liquids. osti.govresearchgate.net Catalysts possessing both acidic and basic sites are considered particularly suitable, with basicity often playing a more significant role. researchgate.net Metal oxide catalysts like ZnO have demonstrated good performance, with high urea conversion rates (close to 100%) and methyl carbamate as the primary product. osti.gov The subsequent conversion of methyl carbamate to DMC is influenced by reaction conditions and the catalyst used. osti.gov Studies have reported achieving DMC yields up to 70% using catalytic distillation techniques. osti.gov Anhydrous zinc acetate (B1210297) has also been investigated as a low-cost catalyst for this reaction, with optimization studies focusing on reaction time, temperature, and catalyst amount to maximize DMC yield and minimize byproduct formation. researchgate.net
Alternative Feedstocks and Emerging Synthetic Pathways
Research into DMC synthesis is also exploring alternative feedstocks and emerging pathways to enhance sustainability and efficiency. Current time information in Bordeaux, FR.mdpi.comwikidata.org One area of interest is the utilization of biomass-derived methanol as a renewable feedstock for DMC production. This aligns with the broader goal of developing bio-based chemicals and reducing reliance on fossil fuels.
Beyond traditional routes, novel approaches are being investigated, including the direct synthesis of DMC from CO₂ and methanol. mdpi.comacs.orgrsc.org While thermodynamically limited by a low equilibrium constant, this route is attractive from an environmental perspective as it directly utilizes CO₂. mdpi.comacs.org Strategies to overcome the thermodynamic limitations include the in-situ removal of water produced during the reaction, often through the use of dehydrating agents. researchgate.netmdpi.com Ionic liquids have also been explored as catalysts for this direct conversion. mdpi.com
Another emerging pathway involves the use of alkylene carbonates, such as propylene carbonate (PC), as intermediates. psu.eduhep.com.cn In this route, urea reacts with an alkylene glycol (like propylene glycol) to form the alkylene carbonate and ammonia. hep.com.cnresearchgate.net The alkylene carbonate then undergoes transesterification with methanol to produce DMC and regenerate the glycol. hep.com.cnresearchgate.net This indirect alcoholysis route using alkylene carbonates offers advantages such as mild operating conditions and the recycling of byproducts. hep.com.cnresearchgate.net
Optimization of Reaction Conditions for Dimethyl Carbonate Synthesis
For the oxidative carbonylation of methanol, studies have investigated the effect of temperature, pressure, and the ratio of reactants (methanol, CO, and O₂). researchgate.netpsu.edu For instance, on CuCl₂/AC catalysts, the optimal temperature range for vapor-phase oxidative carbonylation is typically between 393–413 K, with higher temperatures leading to increased CO₂ formation. psu.edu The addition of NaOH to CuCl₂/AC catalysts has been shown to suppress CO₂ formation at higher temperatures. psu.edu The reaction pressure also plays a significant role, with studies exploring optimal pressures for both liquid-phase and gas-phase processes. google.commdpi.com The ratio of CO to O₂ is crucial to ensure efficient carbonylation while minimizing the risk of explosion.
In the urea alcoholysis route, optimization efforts focus on parameters such as reaction temperature, pressure, catalyst amount, and reaction time. osti.govresearchgate.net Higher reaction pressures have been reported to improve the yield of DMC in this process. osti.gov The use of techniques like catalytic distillation can also enhance DMC yield by continuously removing ammonia and/or the DMC-methanol azeotrope, shifting the reaction equilibrium towards product formation. osti.govresearchgate.net
For the direct synthesis of DMC from CO₂ and methanol, optimizing pressure and temperature is essential, considering the thermodynamic limitations of the reaction. acs.org Studies have shown that operating under near-supercritical or supercritical conditions can improve DMC selectivity and yield in the presence of certain catalysts like nickel acetate. mdpi.com Additionally, the use of dehydrating agents or reactive separation techniques to remove water is a key optimization strategy to enhance conversion. researchgate.netmdpi.com
Optimization studies often employ experimental design methodologies, such as response surface methodology, to systematically investigate the influence of multiple reaction variables and their interactions on DMC yield and selectivity. researchgate.netkoreascience.krrsc.org These studies help identify optimal operating windows and provide valuable data for process scale-up and industrial implementation.
| Synthesis Route | Key Reactants | Typical Catalysts | Key Optimization Parameters | Notes |
| Liquid-Phase Oxidative Carbonylation | Methanol, CO, O₂ | Cu-based (e.g., CuCl, supported Cu) | Temperature, Pressure, Reactant ratios, Catalyst concentration | Faces challenges with catalyst deactivation and corrosion (with Cl). |
| Gas-Phase Oxidative Carbonylation | Methanol, CO, O₂ | Supported Cu-based | Temperature, Pressure, Reactant ratios, Catalyst formulation | Can involve methyl nitrite intermediate. |
| Urea Alcoholysis | Urea, Methanol | Metal oxides (e.g., ZnO, MgO), Bases, Acids, Ionic Liquids | Temperature, Pressure, Catalyst amount, Reaction time | Often proceeds via methyl carbamate intermediate. |
| Direct Synthesis from CO₂ and Methanol | Methanol, CO₂ | Various (e.g., Metal acetates, Ce-Zr oxides, Ionic Liquids) | Temperature, Pressure, Dehydrating agents, Catalyst | Thermodynamically limited, requires water removal strategies. |
Influence of Temperature and Pressure
Temperature and pressure are critical parameters influencing the yield and selectivity of Dimethyl Carbonate synthesis. For the direct synthesis of DMC from CO₂ and methanol, the reaction is typically favored by lower temperatures and higher pressures from a thermodynamic standpoint, as the forward reaction reduces the number of moles in the system. researchgate.netfrontiersin.org
However, kinetic considerations often necessitate higher temperatures to achieve reasonable reaction rates. For instance, in the synthesis of DMC using an activated carbon-supported CuCl₂ catalyst, increasing the reaction temperature from 373 K to 413 K led to increased DMC yield, while temperatures below 343 K resulted in very low product formation. mdpi.com Conversely, temperatures above 423 K favored the formation of by-products like dimethyl ether and methyl formate (B1220265). mdpi.com An optimum temperature range of 393 to 403 K was identified for this specific system. mdpi.com
Reaction pressure also plays a significant role. Increasing the reaction pressure from 1.0 to 1.4 MPa at a constant temperature of 393 K continuously increased the production rate of DMC and markedly improved DMC selectivity from 77% to 90%. mdpi.com Studies using Cu-Ni@VSiO catalysts also showed that elevated pressure favored higher methanol conversion and increased the equilibrium concentration of the target product. mdpi.com Research on the direct synthesis of DMC from methanol and CO₂ under low initial pressure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) demonstrated that increasing the initial pressure from 0.15 MPa to 0.25 MPa increased methanol conversion and DMC yield. nih.gov However, increasing the pressure further from 0.25 to 1.50 MPa showed a downward trend in DMC yield. nih.gov
Data illustrating the effect of temperature and pressure on DMC synthesis can be seen in the following table, compiled from various studies:
| Catalyst System | Temperature (K) | Pressure (MPa) | Methanol Conversion (%) | DMC Yield (%) | DMC Selectivity (%) | Source |
| CuCl₂/Activated Carbon | 393-403 | 1.0-1.4 | Not specified | Increased with P | 77-90 (with P increase) | mdpi.com |
| Nickel Acetate (near SC) | 305 | 10.3 | Not specified | 350 mol%/mol-cat | 100 | mdpi.com |
| DBU + Ionic Liquid | 333 | 0.15 | 61 | 43 | Not specified | nih.gov |
| DBU + Ionic Liquid | 333 | 0.25 | 72 | 62 | Not specified | nih.gov |
| Co₁.₅PW₁₂O₄₀ | 353 | 2.7 | Not specified | 0.031 mmol h⁻¹ g⁻¹ | Not specified | frontiersin.org |
| Co₁.₅PW₁₂O₄₀ | 393 | 1.3 | Not specified | 0.95 mmol h⁻¹ g⁻¹ | Not specified | frontiersin.org |
| Cu-Ni@VSiO (Sulfuration method) | 413 | 1.3 | Increasing with T up to 413 | Decreasing with T | Decreasing with T | mdpi.com |
| Cu-Ni@VSiO (Sulfuration method) | 393 | Increasing | Increasing | Increasing | Maximum then decrease | mdpi.com |
Note: Specific conversion and yield values vary significantly depending on the catalyst, reaction time, and other conditions.
Effect of Dehydrating Agents
The direct synthesis of DMC from methanol and CO₂ produces water as a byproduct, which shifts the reaction equilibrium towards the reactants, limiting DMC yield. mdpi.comresearchgate.netmdpi.comnih.gov The use of dehydrating agents is a common strategy to overcome this thermodynamic limitation by removing water from the reaction mixture, thereby shifting the equilibrium towards product formation according to Le Chatelier's principle. mdpi.comnih.govaiche.orgmdpi.com
Various dehydrating agents have been investigated, including both inorganic adsorbents like molecular sieves and chemical dehydrating agents. nih.govaiche.orgmdpi.com Molecular sieves, such as 3A, 4A, and 5A, are highlighted for their large surface area, thermal stability, and excellent adsorption capacity for water. nih.govaiche.org Combining molecular sieves in the gas phase with a dehydrating agent in the liquid phase has shown promising results, with one study reporting a methanol conversion of 48.6% and 88% DMC selectivity using molecular sieves in the gas phase and 2,2-dimethoxypropane (B42991) (DMP) in the liquid phase. nih.govrsc.org
Chemical dehydrating agents react with water to form other compounds. Examples include 2-cyanopyridine (2-CP), 2,2-dimethoxypropane (DMP), dimethoxymethane (B151124) (DMM), and 1,1,1-trimethoxymethane (TMM). aiche.orgmdpi.com Studies have shown that 2-CP can significantly enhance methanol conversion and DMC selectivity. aiche.orgacs.org TMM has also been found to be an efficient dehydrating agent, and its hydrolysis in the reaction medium yields methanol, which can serve as an additional reactant. mdpi.com However, the conversion of some dehydrating agents, like TMM, can be slow, necessitating the addition of a cocatalyst to accelerate their hydrolysis without degrading the formed DMC. mdpi.commdpi.com Molecular sieve 13X has been identified as an effective cocatalyst for promoting TMM hydrolysis. mdpi.commdpi.com
The effectiveness of different dehydrating agents can vary depending on the catalyst system and reaction conditions. The following table summarizes some findings on the effect of dehydrating agents:
| Dehydrating Agent(s) | Catalyst System | Methanol Conversion (%) | DMC Yield (%) | DMC Selectivity (%) | Source |
| CaCl₂ | Not specified | Low | Very low | Not specified | mdpi.com |
| 2,2-dimethylpropane (DMP) | Not specified | Low | Very low | Not specified | mdpi.com |
| Molecular Sieves | Not specified | Low | Very low | Not specified | mdpi.com |
| TMM | ZrO₂-3 | Increased remarkably (with time) | Significantly increased | Not specified | mdpi.com |
| TMM + Molecular Sieve 13X | ZrO₂-3 | Further increased | Further increased | Not specified | mdpi.com |
| Molecular Sieve 3A | CeO₂ | Not specified | 2 mmol/gcat. | Not specified | mdpi.com |
| TMM | CeO₂ | Not specified | Up to 34 mmol/gcat. | Not specified | mdpi.com |
| TMM + Molecular Sieve 13X | CeO₂ | Not specified | 73.3 mmol/gcat. (48h) | Not specified | mdpi.com |
| Molecular Sieves (gas phase) + DMP (liquid phase) | CH₃OK + CH₃I | 48.6 | Not specified | 88 | nih.govrsc.org |
| 2-Cyanopyridine (2-CP) | CeO₂ | >95 | Not specified | >99 | aiche.orgacs.org |
Solvent Effects in Homogeneous and Heterogeneous Systems
The choice of solvent can significantly impact the efficiency of DMC synthesis, influencing reactant solubility, catalyst stability, and reaction pathway. Both homogeneous and heterogeneous catalytic systems are employed in DMC production. researchgate.netmdpi.com
In homogeneous systems, where the catalyst is dissolved in the reaction mixture, high pressure conditions are often required, and catalyst recovery and deactivation can be challenges. google.com Ionic liquids have been explored as catalysts and solvents for the direct synthesis of DMC from CO₂ and methanol due to their ability to absorb CO₂. rsc.orgnih.gov Studies using binary catalytic systems involving ionic liquids and super bases like DBU have shown effectiveness in direct DMC synthesis without the need for a separate dehydration system. rsc.org
Heterogeneous systems, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer advantages in terms of catalyst separation and reusability. google.com Metal oxides, such as ZrO₂ and CeO₂, are promising heterogeneous catalysts for DMC synthesis due to their acid-base properties. google.comresearchgate.netmdpi.com The solvent in heterogeneous systems can affect the dispersion of reactants and products, as well as the interaction between the reactants and the catalyst surface. For instance, in the direct synthesis of DMC using DBU and an ionic liquid, the solvent significantly influenced the conversion and yield, with dichloromethane (B109758) (CH₂Cl₂) resulting in a much lower DMC yield compared to dibromomethane (B42720) (CH₂Br₂). nih.gov
Supercritical CO₂ has also been investigated as a reaction medium for DMC synthesis, acting as both a reactant and a solvent. bibliotekanauki.pl Conducting the reaction in homogeneous supercritical conditions with non-corrosive CO₂ as the main component can offer advantages such as avoiding separation steps and potentially prolonging catalyst life. bibliotekanauki.pl
The interplay between the catalyst, solvent, and reaction conditions is crucial for optimizing DMC synthesis. Research continues to explore novel solvent systems and their effects on catalytic performance in both homogeneous and heterogeneous setups to improve efficiency and sustainability.
Chemical Reactivity and Mechanistic Investigations of Dimethyl Carbonate
Dimethyl Carbonate as a Methylating Agent
Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign methylating agent, offering a safer alternative to hazardous reagents like methyl halides and dimethyl sulfate (B86663). unive.itacs.orgresearchgate.netnih.gov Its reactivity can be tuned by adjusting reaction conditions, primarily temperature. While lower temperatures (around 90 °C) favor methoxycarbonylation, higher temperatures (typically above 160 °C) promote methylation for a wide range of nucleophiles. acs.orgunicamp.br DMC-mediated methylations are often catalytic, employing solid catalysts such as alkaline carbonates or zeolites, which circumvents the formation of problematic inorganic salt byproducts. nih.gov A significant advantage of using DMC is its remarkable selectivity, particularly in the mono-C-methylation of CH2-active compounds and the mono-N-methylation of primary amines. acs.orgnih.gov
Mechanism of Methylation Reactions (e.g., BAl2 Mechanism)
The methylation of nucleophiles by dimethyl carbonate at elevated temperatures predominantly proceeds through a bimolecular, base-catalyzed, alkyl cleavage, nucleophilic substitution mechanism, commonly referred to as the BAl2 mechanism. unicamp.brunive.it In this pathway, the nucleophile directly attacks the methyl group of the DMC molecule. unicamp.br This process is typically irreversible because the resulting methyl carbonate anion is unstable and decomposes into methanol (B129727) and carbon dioxide. acs.orgunicamp.br The lack of solvation at high temperatures is believed to favor the BAl2 mechanism over the competing BAc2 mechanism (acyl cleavage). unicamp.br
In the case of CH2-active compounds, a detailed mechanistic pathway has been proposed that accounts for the high selectivity towards monomethylation. This mechanism involves the initial formation of a methoxycarbonylated intermediate, which then undergoes methylation. The final step is a demethoxycarbonylation to yield the monomethylated product. acs.org The methoxycarbonyl group acts as a promoter by increasing the acidity of the intermediate, thereby accelerating the methylation step. unicamp.br
Isotope-labeling studies involving the methylation of carboxylic acids with DMC have provided evidence for a direct methyl transfer from the dimethyl carbonate to the substrate, which is consistent with the BAl2 mechanism. organic-chemistry.orgacs.org
Chemoselectivity in Methylation (e.g., Mono-N-methylation of Anilines)
A hallmark of dimethyl carbonate as a methylating agent is its exceptional chemoselectivity, particularly in the mono-N-methylation of primary aromatic amines (anilines). acs.orgunive.itmit.edu When traditional methylating agents are used, the reaction often leads to a mixture of secondary and tertiary amines due to the higher nucleophilicity of the initially formed secondary amine. mit.edu However, with DMC, especially in the presence of catalysts like faujasite zeolites, highly selective mono-N-methylation can be achieved with selectivities ranging from 92% to 98%. unive.it
This high selectivity is attributed to a synergistic effect between the reactivity of DMC and the dual acid-base properties of the zeolite catalyst. unive.it The proposed mechanism involves the formation of carbamate (B1207046) and N-methyl-carbamate intermediates. unive.it The reaction of anilines with DMC can preferentially form carbamates, and the subsequent methylation predominantly occurs on the carbamate intermediate. mit.edu
Furthermore, the combination of DMC and a NaY faujasite catalyst demonstrates remarkable chemoselectivity in the methylation of functionalized anilines containing other reactive groups such as hydroxyl (OH), carboxylic acid (CO2H), and amide (CONH2). The methylation occurs exclusively at the amino group, leaving the other functional groups intact. acs.org For instance, in the case of aminophenols, only N-methylation is observed, with no competing O-methylation. acs.org
The table below summarizes the selective mono-N-methylation of various anilines using dimethyl carbonate.
| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Mono-N-methylaniline (%) |
| Aniline | 13X Zeolite | 120 | 89 | >95 |
| Aniline | KY Zeolite | 130 | 99 | >97 |
| p-Nitroaniline | NaY Zeolite | 130 | 79 | 92-97 |
| p-Cyanoaniline | NaY Zeolite | 130 | 76 | 92-97 |
| 4-Chloroaniline | DBU | 250 | >99 | 88 |
Data compiled from multiple research findings. unive.itmit.edu
Catalytic Methylation with Solid Catalysts (e.g., Zeolites, Alkali Carbonates)
The use of solid catalysts is a cornerstone of green chemistry, and dimethyl carbonate-mediated methylations frequently employ such catalysts to enhance efficiency and selectivity. Zeolites, particularly Y- and X-type faujasites, have proven to be highly effective for the selective mono-N-methylation of anilines. unive.it The dual acid-base properties of these zeolites are believed to play a crucial role in the reaction mechanism. unive.it For instance, 13X zeolite is more active than NaY or KY zeolites, although the latter can lead to improved selectivity. unive.it In the presence of NaY faujasite, DMC acts as a highly chemoselective methylating agent for functionalized anilines. acs.org
Alkali carbonates, such as potassium carbonate (K2CO3), are widely used as catalysts for the methylation of various nucleophiles with DMC. researchgate.netorganic-chemistry.orgtandfonline.comunive.itacs.org These basic catalysts are effective in promoting the methylation of phenols, carboxylic acids, and methylene-active compounds. researchgate.netorganic-chemistry.orgtandfonline.comunive.itacs.org In some cases, the combination of an alkali carbonate with a phase-transfer catalyst, like tetrabutylammonium (B224687) chloride or polyethylene (B3416737) glycol (PEG), can enhance the reaction rate and yield. tandfonline.comunive.itacs.org For example, the O-methylation of phenols can be carried out efficiently in a continuous fed stirred tank reactor using a catalytic bed of potassium carbonate and PEG. unive.itacs.org
The following table provides examples of catalytic methylation of different substrates with dimethyl carbonate using solid catalysts.
| Substrate | Catalyst | Product | Yield (%) |
| Aniline | 13X Zeolite | N-Methylaniline | High |
| Phenol (B47542) | K2CO3 / PEG 6000 | Anisole | 100 |
| Phenylacetonitrile | K2CO3 | 2-Phenylpropionitrile | >99 |
| Benzoic Acid | K2CO3 | Methyl Benzoate | High |
Data compiled from multiple research findings. researchgate.netunive.ittandfonline.comunive.itacs.org
Methylation of Diverse Nucleophiles (e.g., Phenols, Carboxylic Acids, CH2-Active Compounds, Amines)
Dimethyl carbonate is a versatile methylating agent capable of reacting with a wide array of nucleophiles under appropriate catalytic conditions.
Phenols : The O-methylation of phenols to produce aryl methyl ethers is a significant industrial process. Using DMC with a base catalyst like cesium carbonate or potassium carbonate provides a safe and efficient method for this transformation. unive.itacs.orgthieme-connect.comelsevierpure.com The reaction is highly selective for the phenolic hydroxyl group, even in the presence of other functional groups like aliphatic alcohols. thieme-connect.comelsevierpure.com
Carboxylic Acids : DMC is an effective reagent for the esterification of carboxylic acids to their corresponding methyl esters. organic-chemistry.orgacs.orgtandfonline.comsmith.edu This method is advantageous as it avoids the harsh acidic conditions of traditional Fischer esterification and the use of hazardous reagents like diazomethane. organic-chemistry.org The reaction is typically catalyzed by a base such as potassium carbonate and can proceed with high selectivity, even in the presence of sensitive functional groups like phenols. organic-chemistry.orgsmith.edu
CH2-Active Compounds : Methylene-active compounds, such as arylacetonitriles and arylacetoesters, can be selectively mono-C-methylated with DMC in the presence of a base catalyst like potassium carbonate. acs.orgresearchgate.netunive.it This reaction is noteworthy for its exceptional selectivity, often exceeding 99% for the monomethylated product, which is difficult to achieve with conventional methylating agents. acs.orgresearchgate.netunive.it
Amines : As previously discussed, the N-methylation of aromatic amines with DMC can be controlled to yield mono-N-methylated products with high selectivity, particularly when using zeolite catalysts. unive.itacs.org Aliphatic amines can also be N-methylated with DMC, often leading to a mixture of N-methyl and N,N-dimethyl amines. The reaction selectivity can be influenced by the presence of CO2, a byproduct of the reaction. unive.it Various catalytic systems, including copper-zirconium bimetallic nanoparticles, have been developed for the N-methylation of both aromatic and aliphatic amines. nih.gov
Dimethyl Carbonate as a Carbonylating and Methoxycarbonylating Agent
In addition to its role as a methylating agent, dimethyl carbonate is also a valuable and eco-friendly carbonylating and methoxycarbonylating agent. unive.itacs.org It serves as a safe substitute for highly toxic phosgene (B1210022) in these reactions. unive.it The reactivity of DMC can be directed towards methoxycarbonylation, particularly at its boiling point of 90 °C. acs.org This process is applicable to a wide range of nucleophiles, including amines, alcohols, and thiols. unive.it The products of methoxycarbonylation, such as carbamates and carbonates, are important intermediates in the synthesis of pharmaceuticals, pesticides, and polymers. unive.it
Mechanism of Methoxycarbonylation Reactions (e.g., BAc2 Mechanism)
The methoxycarbonylation of nucleophiles by dimethyl carbonate at lower temperatures (around 90 °C) generally follows a bimolecular, base-catalyzed, acyl cleavage, nucleophilic substitution mechanism, known as the BAc2 mechanism. unicamp.brunive.it In this pathway, the nucleophile attacks the carbonyl carbon of the DMC molecule. unicamp.br This results in the formation of a methoxycarbonylated product and a methoxide (B1231860) anion as the leaving group. scispace.com The generated methoxide anion can then activate another substrate molecule, allowing the reaction to proceed with only a catalytic amount of base. scispace.com
This mechanism is in direct contrast to the BAl2 mechanism that dominates at higher temperatures for methylation. The ability to control the reaction outcome by simply adjusting the temperature makes DMC a highly versatile reagent in organic synthesis. acs.org For instance, the reaction of aliphatic amines with DMC can lead to carbamates via the BAc2 mechanism, especially in the presence of catalysts like γ-Al2O3 or when CO2 is present in the reaction mixture. unive.it
Transesterification Reactions (e.g., with Phenol to Diphenyl Carbonate)
The transesterification of dimethyl carbonate (DMC) with phenol to produce diphenyl carbonate (DPC) is a significant industrial process, often serving as a greener alternative to phosgene-based routes for polycarbonate production. mdpi.comnih.gov This reaction typically proceeds in a stepwise manner, involving the formation of an intermediate, methyl phenyl carbonate (MPC). mdpi.comutwente.nl
Formation of Methyl Phenyl Carbonate (MPC): Dimethyl carbonate reacts with phenol to yield MPC and methanol. CH₃OCOOCH₃ + C₆H₅OH ⇌ CH₃OCOC₆H₅ + CH₃OH mdpi.comacs.org
Formation of Diphenyl Carbonate (DPC): The intermediate MPC can then react further in one of two ways:
Transesterification with another phenol molecule: CH₃OCOC₆H₅ + C₆H₅OH ⇌ C₆H₅OCOC₆H₅ + CH₃OH mdpi.com
Disproportionation (or self-transesterification): 2 CH₃OCOC₆H₅ ⇌ C₆H₅OCOC₆H₅ + CH₃OCOOCH₃ mdpi.com
These reactions are equilibrium-limited, and to achieve high yields of DPC, the removal of the methanol byproduct is crucial to drive the equilibrium forward. utwente.nlresearchgate.net Reactive distillation is a common technique employed to achieve this. researchgate.netacs.org
Kinetic studies have been performed to understand the reaction rates and influencing factors. For instance, experiments conducted in a closed batch reactor using titanium(n-butoxide) as a catalyst in the temperature range of 160 to 200 °C have been used to develop activity-based reaction rate models. acs.org The kinetics of the transesterification have been described as pseudo-second-order. acs.org The choice of catalyst is critical, with various compounds showing activity, including lead-magnesium nanosheets, hexagonal Mg(OH)₂ nanoflakes, and molybdenum oxides. mdpi.comresearchgate.netrsc.orgresearchgate.net For example, hexagonal Mg(OH)₂ nanoflakes have demonstrated high activity and selectivity for DPC production. rsc.orgresearchgate.net
A proposed mechanism for the transesterification catalyzed by tin-based compounds, such as n-Bu₂SnO, involves the initial reaction of the catalyst with phenol to form an intermediate. This intermediate then reacts with DMC or MPC to form the desired products and regenerate the catalyst, completing the catalytic cycle. acs.org
Reactions with Amines to Form Carbamates
Dimethyl carbonate serves as a versatile and environmentally benign reagent for the synthesis of carbamates through its reaction with primary and secondary amines. unlp.edu.arionike.comnih.gov This reaction provides a phosgene-free route to these important compounds, which are intermediates in the production of pharmaceuticals and pesticides. ionike.com The reactivity of DMC with amines is tunable and can lead to either carboxymethylation (formation of carbamates) or N-methylation. unlp.edu.arnih.gov
The general reaction for carbamate formation is: R¹R²NH + CH₃OCOOCH₃ → R¹R²NCOOCH₃ + CH₃OH
The selectivity between carboxymethylation and methylation is highly dependent on the reaction conditions, particularly the presence of a base. unlp.edu.ar
In the absence of a base: The reaction of DMC with amines often yields a mixture of both the carbamate (from a BAc2 mechanism involving nucleophilic attack at the carbonyl carbon) and the N-methylated amine (from a BAl2 mechanism involving attack at the methyl group), with little selectivity. unlp.edu.ar
In the presence of a base: The presence of a strong base, such as potassium tert-butylate or sodium methoxide, strongly favors the BAc2 mechanism, leading to the selective formation of the carbamate in high yields. unlp.edu.ar The carbamate product itself can then be N-methylated by DMC in a subsequent step, which proceeds via a BAl2 mechanism. unlp.edu.ar This dual selectivity has been explained using Pearson's Hard-Soft Acid-Base (HSAB) theory, where the harder amine nucleophile attacks the harder carbonyl carbon, and the softer anion of the resulting carbamate attacks the softer methyl group. unlp.edu.ar
Kinetic studies have been conducted on the reaction of DMC with various amines. For the reaction with trialkylamines (tributylamine, trihexylamine, and trioctylamine), the activation energy (Ea) was found to be consistent at approximately 79 kJ/mol, independent of the alkyl chain length for chains longer than three carbons. creighton.eduresearchgate.net This reaction is significantly slower than alkylation with traditional reagents like alkyl halides. creighton.edutue.nl The reaction kinetics for the alkylation of N,N-dimethyldecylamine with DMC in methanol have also been determined, yielding an activation energy of 88.5 ± 0.3 kJ mol⁻¹ and a pre-exponential factor (k₀) of 4.14 ± 0.09 × 10⁷ L mol⁻¹ s⁻¹. tue.nl
| Amine Reactant | Solvent | Activation Energy (Ea) | Pre-exponential Factor (k₀) | Temperature Range |
|---|---|---|---|---|
| Tributylamine, Trihexylamine, Trioctylamine | Not specified | 79 kJ/mol | Not specified | Not specified |
| N,N-dimethyldecylamine | Methanol | 88.5 ± 0.3 kJ mol⁻¹ | 4.14 ± 0.09 × 10⁷ L mol⁻¹ s⁻¹ | Not specified |
Atmospheric Reaction Mechanisms of Dimethyl Carbonate
Reaction with Hydroxyl Radicals: Kinetic and Mechanistic Studies
The primary removal process for dimethyl carbonate in the atmosphere is its reaction with hydroxyl (OH) radicals. nih.govresearchgate.net The kinetics and mechanism of this reaction have been investigated through both experimental and theoretical studies over a range of temperatures. nih.govrsc.orgkaust.edu.sa
Quantum chemical studies have identified four potential initial reaction pathways between DMC and the OH radical: nih.govresearchgate.net
In-plane hydrogen atom abstraction: The OH radical abstracts a hydrogen atom from one of the methyl groups, forming an alkyl radical intermediate and a water molecule. This pathway has a relatively low energy barrier (6.4 kcal/mol). nih.govresearchgate.net
Out-of-plane hydrogen atom abstraction: Similar to the first pathway, but with a different orientation of attack. This has a slightly higher energy barrier (7.9 kcal/mol). nih.gov
OH addition to the carbonyl carbon: The OH radical adds to the carbonyl carbon, forming an intermediate. This pathway has a significantly higher energy barrier (11.9 kcal/mol). nih.gov
C-O bond breaking and O-H addition: This pathway involves the breaking of a methyl-oxygen bond and has a very high energy barrier (27 kcal/mol), making it less likely. nih.gov
The hydrogen abstraction pathway is the most favorable and dominant channel for the atmospheric degradation of DMC initiated by OH radicals. nih.govrsc.orgkaust.edu.sa
Experimental studies using techniques like pulsed laser photolysis–laser induced fluorescence have determined the rate coefficients for this reaction. researchgate.net A study over the temperature range of 263–372 K yielded the Arrhenius expression: k = (0.83 ± 0.10) × 10⁻¹² exp[-(640 ± 100)/T] cm³ molecule⁻¹ s⁻¹ researchgate.net
Another study, conducted at higher temperatures (872–1295 K) behind reflected shock waves, provided the following Arrhenius expression: k = 5.15 × 10¹³ exp(−2710.2/T) cm³ mol⁻¹ s⁻¹ rsc.org
At 298 K, the calculated rate coefficient for the dominant in-plane hydrogen abstraction pathway is 2.30 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov Based on these kinetic data, the atmospheric lifetime of dimethyl carbonate with respect to reaction with OH radicals is estimated to be around 33 days. researchgate.net
| Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹ or cm³ mol⁻¹ s⁻¹) | Experimental Technique |
|---|---|---|
| 263–372 | (0.83 ± 0.10) × 10⁻¹² exp[-(640 ± 100)/T] | Pulsed Laser Photolysis–Laser Induced Fluorescence |
| 872–1295 | 5.15 × 10¹³ exp(−2710.2/T) (in cm³ mol⁻¹ s⁻¹) | UV Laser Absorption behind Shock Waves |
Formation of Reaction Intermediates and Products in the Atmosphere
Following the initial reaction of dimethyl carbonate with hydroxyl radicals, a series of subsequent reactions occur in the atmosphere, leading to the formation of various intermediates and final products. The primary initiation step, hydrogen abstraction, results in the formation of a methoxycarbonylmethyl radical (•CH₂(OCO)OCH₃). nih.gov
This alkyl radical intermediate rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkyl peroxy radical intermediate: •CH₂(OCO)OCH₃ + O₂ → OOCH₂(OCO)OCH₃
This peroxy radical can then undergo further reactions with other atmospheric species, such as nitrogen oxides (NOx) and hydroperoxy radicals (HO₂). nih.gov For instance, the reaction with nitric oxide (NO) can lead to the formation of an alkoxy radical intermediate. researchgate.net The subsequent decomposition and reaction of these intermediates ultimately lead to the formation of stable end products. nih.gov One of the identified end products from the atmospheric oxidation of DMC is formic (methyl carbonic) anhydride (B1165640). nih.gov
Catalytic Reaction Mechanisms
Role of Active Sites in Catalytic Cycles
In the direct synthesis of DMC from CO₂ and methanol, Lewis acid-base active sites on metal oxide catalysts play a crucial role. mdpi.com For catalysts like CeO₂, the reaction mechanism is believed to be assisted by oxygen vacancies on the surface. tudelft.nl The catalytic cycle involves the adsorption and activation of methanol, often on both Lewis acid and base sites. Carbon dioxide is then inserted into a metal-methoxy bond to form a monocarbonate intermediate, which subsequently reacts with another activated methanol molecule to produce DMC and water. mdpi.comredalyc.org The water produced then desorbs from the active site, making it available for the next catalytic cycle. redalyc.org
In the synthesis of DMC from methyl carbamate and methanol, transition-metal salts like ZnCl₂ have shown high activity. acs.org The catalytic cycle is proposed to occur between complex zinc-containing species, such as Zn(NH₃)(MC)Cl₂ and Zn(NH₃)₂Cl₂. acs.org
The synthesis of DMC via oxidative carbonylation of methanol on copper-exchanged Y zeolites involves different copper species (Cu⁺, Cu²⁺, Cu₂O, and CuO) as active sites. mdpi.com A common mechanism on these sites involves the initial oxidation of adsorbed methanol to a methoxy (B1213986) species. Carbon monoxide then inserts into the copper-methoxy bond to form a CH₃OCO intermediate, which reacts with another methoxy species to yield DMC. mdpi.com The catalytic activity is found to be in the order of Cu⁺Y ≈ Cu₂O-Y > Cu²⁺Y > CuO-Y, indicating that catalysts with a predominance of Cu⁺ and Cu₂O species are more effective for DMC formation. mdpi.com
In Situ Spectroscopic Investigations of Reaction Intermediates (e.g., DRIFTS, SSITKA)
In the study of heterogeneous catalysis, understanding the reaction mechanism at a molecular level is paramount for the rational design of more efficient catalysts. For the synthesis of dimethyl carbonate (DMC), particularly through the oxidative carbonylation of methanol, in situ spectroscopic techniques are indispensable tools for identifying reactive intermediates on the catalyst surface under reaction conditions. Among these, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Steady-State Isotopic Transient Kinetic Analysis (SSITKA) have provided significant insights into the intricate reaction pathways.
Detailed Research Findings from DRIFTS Investigations
DRIFTS studies have been pivotal in identifying the key surface intermediates involved in the oxidative carbonylation of methanol to DMC. When methanol is introduced to a catalyst like CuY zeolite, it readily adsorbs and, in the presence of oxidative sites, transforms into methoxide species. researchgate.netresearchgate.net These methoxide species are considered crucial precursors to the formation of DMC. nih.govresearchgate.net
Further introduction of carbon monoxide (CO) leads to its reaction with the adsorbed methoxide species, resulting in the formation of monomethyl carbonate (MMC). nih.govresearchgate.net DRIFTS has been able to distinguish between different forms of MMC, such as monodentate and bidentate species. nih.gov Through operando SSITKA/DRIFTS/MS studies, it has been demonstrated that the monodentate MMC is the active intermediate, while the bidentate form is essentially a spectator species. nih.gov
The final step in the formation of DMC is proposed to occur via two primary pathways: the reaction of the monodentate MMC intermediate with another methoxide species, or the insertion of CO into a di-methoxide species. researchgate.netresearchgate.net The favorability of each pathway can depend on the specific catalyst formulation and reaction conditions. researchgate.net
In addition to the primary intermediates, DRIFTS has also identified other surface species, such as formates and various carbonate/bicarbonate structures, particularly in studies involving CO2 as a reactant or byproduct. rsc.orgmdpi.com The role of these species can be complex, sometimes participating in side reactions or acting as catalyst poisons.
The following table summarizes the characteristic infrared band assignments for the key intermediates identified during the synthesis of dimethyl carbonate, as reported in various DRIFTS studies.
| Intermediate Species | Vibrational Mode | Wavenumber (cm⁻¹) | Catalyst System (Example) | Reference(s) |
| Methoxide (CH₃O⁻) | ν(C-O) | ~1060 | CeO₂ | rsc.org |
| δ(CH₃) | 1458 | Cu⁺X zeolite | researchgate.net | |
| Monodentate Monomethyl Carbonate (MMC) | νas(COO) | 1596 | Rh/Al₂O₃ | mdpi.com |
| νs(COO) | 1484, 1458 | Rh/Al₂O₃ | mdpi.com | |
| Gaseous Dimethyl Carbonate (DMC) | ν(C=O) | 1742-1772 | Rh/Al₂O₃ | mdpi.com |
| Bridged (Bi)carbonates | 1235, 1645 | CeO₂ | rsc.org | |
| Monodentate Carbonates | 1336, 1458 | CeO₂ | rsc.org | |
| Bidentate Carbonates | 1282, 1548 | CeO₂ | rsc.org |
Insights from SSITKA Investigations
SSITKA provides quantitative data on the kinetics of elementary reaction steps occurring on the catalyst surface under steady-state conditions. By introducing an isotopic tracer into the reactant feed and monitoring the transient response of reactants, products, and surface intermediates, it is possible to determine key kinetic parameters.
For the synthesis of DMC, SSITKA has been used to:
Quantify the surface concentration of active intermediates: This allows for the determination of which species are present in significant enough quantities to be part of the main reaction pathway.
Measure the intrinsic turnover frequency (TOF) of the catalyst: This provides a measure of the catalytic activity at a single active site.
While specific numerical data from SSITKA studies on dimethyl carbate synthesis is often embedded within detailed kinetic modeling, the qualitative findings have been crucial. For instance, SSITKA experiments have confirmed that the reaction between adsorbed methoxide and CO to form MMC is a key step in the mechanism. nih.gov Furthermore, by comparing the transient response of different intermediates with that of the final product, it is possible to definitively identify which species are true intermediates and which are spectators. nih.gov
The following table illustrates the type of kinetic data that can be obtained from SSITKA experiments, although specific values for this compound synthesis are highly dependent on the catalyst and reaction conditions and are not always explicitly reported in introductory literature.
| Kinetic Parameter | Description | Significance in Mechanistic Investigations |
| Surface Residence Time (τ) | The average time a molecule or intermediate spends on the catalyst surface before reacting or desorbing. | A long residence time for an intermediate may suggest it is a stable species or that its further reaction is a slow step. |
| Intrinsic Turnover Frequency (TOF) | The number of molecules of product formed per active site per unit time. | Provides a fundamental measure of the catalyst's efficiency and allows for comparison between different catalysts. |
| Surface Coverage (θ) | The fraction of active sites on the catalyst that are occupied by a particular intermediate at steady state. | High surface coverage of an intermediate can indicate its importance in the reaction mechanism or a potential bottleneck in the catalytic cycle. |
Advanced Applications of Dimethyl Carbonate in Chemical Technologies
Role in Polymer and Material Synthesis
DMC plays a crucial role in the synthesis of various polymers and materials, particularly as a less toxic alternative to traditional reagents like phosgene (B1210022) and dimethyl sulfate (B86663). unive.itsilverfernchemical.comthegoodscentscompany.com
Precursor for Polycarbonate Production via Non-Phosgene Routes
Traditionally, polycarbonates (PC), which are strong, tough, and often optically transparent thermoplastic polymers, were produced using highly toxic and corrosive phosgene. atamanchemicals.combohrium.comnih.govmdpi.com Dimethyl carbonate enables the synthesis of polycarbonates through non-phosgene routes, significantly improving the safety and environmental impact of the production process. atamanchemicals.combohrium.commdpi.combohrium.comresearchgate.netresearchgate.net A prominent non-phosgene route involves the transesterification of bisphenol A (BPA) with diphenyl carbonate (DPC), where DPC itself is often synthesized using DMC. atamanchemicals.combohrium.combohrium.commdpi.comscientific.net This transesterification process between DMC and phenol (B47542) yields DPC, which is then reacted with bisphenol A to form polycarbonate. atamanchemicals.combohrium.combohrium.commdpi.comscientific.net
Synthesis of Isocyanates and Polyurethanes
Isocyanates are important intermediates in the production of polyurethanes. researchgate.net DMC can be utilized in non-phosgene routes for synthesizing isocyanates and, consequently, polyurethanes. researchgate.netacs.orgnih.gov One approach involves the methoxycarbonylation of amines with DMC to produce carbamates, followed by the thermal decomposition of these carbamates to yield isocyanates. researchgate.netacs.org This method offers a promising, more environmentally friendly alternative to traditional phosgene-based isocyanate synthesis, which generates toxic byproducts. nih.govresearchgate.netacs.org Furthermore, DMC can be used in the synthesis of carbonate-type macrodiols, which are subsequently used to prepare thermoplastic polyurethanes. mdpi.com
Formation of Specialty Carbonates (e.g., Diphenyl Carbonate)
Dimethyl carbonate is a key reactant in the synthesis of specialty carbonates, such as diphenyl carbonate (DPC). atamanchemicals.commdpi.comscientific.net DPC is a critical monomer in the production of polycarbonates via the melt transesterification process. atamanchemicals.comscientific.net The synthesis of DPC from DMC and phenol through transesterification is considered a representative example of a green and sustainable chemical process, replacing the hazardous phosgene method. bohrium.commdpi.comscientific.net
Applications as a Green Solvent
DMC is increasingly recognized and utilized as a green solvent in various chemical applications due to its favorable environmental and safety characteristics, including low toxicity, biodegradability, and low flammability compared to many conventional organic solvents. unive.itnih.govsilverfernchemical.comthegoodscentscompany.comrsc.orgorientjchem.orgresearchgate.net It is considered a VOC exempt solvent in some applications. thegoodscentscompany.com
Solvent for Organic Synthesis and Reaction Media
Dimethyl carbonate serves as a versatile solvent and reaction medium in various organic synthesis transformations. unive.itrsc.orgorientjchem.orgresearchgate.net Its properties make it a suitable replacement for more toxic or environmentally problematic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), or dichloromethane (B109758) in certain reactions. rsc.orgresearchgate.net DMC can act as a solvent in reactions such as transesterification, carbonylation, and methylation. unive.itthegoodscentscompany.comresearchgate.net Studies have explored its use as a reaction medium in electroorganic syntheses, showing comparable yields to those obtained in conventional solvents. rsc.org
Formulations in Coatings, Paints, and Adhesives
DMC is employed as a solvent in the formulation of coatings, paints, and adhesives. nih.govsilverfernchemical.comresearchgate.netthegoodscentscompany.comnearchemical.netslideshare.net Its use in these applications is driven by its ability to dissolve various resins and additives, its relatively fast evaporation rate, and its more favorable environmental profile compared to traditional solvents like toluene, xylene, ethyl acetate (B1210297), and butyl acetate. nih.govthegoodscentscompany.comnearchemical.netslideshare.net DMC can replace ketones and esters in formulations, contributing to lower VOC emissions. thegoodscentscompany.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Dimethyl Carbonate | 12021 |
| Diphenyl Carbonate | 7597 |
| Polycarbonate | Not available (Polymer) nih.gov |
| Isocyanate | 105034 nih.gov |
| Polyurethane | Not available (Polymer) nih.gov |
| Bisphenol A | 6623 |
| Phenol | 996 |
| Carbamate (B1207046) | 274 |
| Methyl Phenyl Carbonate | 79033 |
| Hexamethylene Diisocyanate (HDI) | 13192 fishersci.ca |
| Toluene Diisocyanate (TDI) | 7964 intekneia.mx |
| Methylene Diphenyl Diisocyanate (MDI) | 7964 intekneia.mx (Note: MDI is a mixture, often represented by the monomer CID) |
Data Table: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | PubChem CID |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 nih.gov | 2-4 nih.gov | 90 nih.gov | 12021 |
| Diphenyl Carbonate | C₁₃H₁₀O₃ | 214.22 fishersci.ca | 79 wikidata.org | - | 7597 |
Data Table: Examples of Catalysts Used in DPC Synthesis from DMC and Phenol
| Catalyst Type | Examples | Reference |
| Heterogeneous Catalysts | Supported PbO nus.edu.sg, MgO-ZrO₂ bohrium.com, V₂O₅ bohrium.com, TiO₂ bohrium.com, Bismuth oxide bohrium.com, Ti-Zn double oxide bohrium.com | bohrium.comnus.edu.sg |
| Homogeneous Catalysts | Organotin catalysts (modified) scientific.net | scientific.net |
Electrolyte Component in Energy Storage Devices (Lithium-Ion Batteries) Dimethyl carbonate is a crucial solvent component in the electrolytes of lithium-ion batteriessmc-global.commobilityoutlook.comresearchgate.netsigmaaldrich.comlandtinst.comfactmr.comchallenge-zero.jp. Its use in this application is significant, with battery electrolyte solutions remaining the largest application segment for DMCfactmr.com. The demand for DMC-based electrolytes is increasing, driven by the accelerating demand for electric vehicles (EVs) and energy storage systems (ESS)factmr.com.
Electrochemical Stability and Performance Characteristics The electrochemical stability of dimethyl carbonate is a key factor in its use in lithium-ion batteries. Compared to some other carbonate solvents like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC), DMC has been found to be relatively stable, producing very little gas during thermal decomposition, even in the presence of LiPF6 salt, a common electrolyte saltosti.gov. This stability contributes to enhanced cycling durability in batteriesnih.gov.
Studies have shown that electrolytes using linear carbonate solvents, including DMC, can exhibit faster rate capability compared to those using only cyclic carbonates, partly due to their higher ionic conductivity at high concentrations nih.gov. Superconcentrated electrolytes using LiN(SO2F)2 salt with DMC as the sole solvent have demonstrated inhibition of dissolution of both aluminum and transition metals at high voltages, leading to excellent cycling durability and high rate capability in high-voltage batteries nih.gov. For instance, a 1:1.1 LiFSA/DMC electrolyte showed over 90% capacity retention after 100 cycles in a LiNi0.5Mn1.5O4/graphite battery nih.gov.
However, achieving optimal low-temperature performance often requires multicomponent mixtures of carbonates to balance properties like viscosity, dielectric constant, and thermal stability rsc.org. While pure DMC has a melting point of 2-4 °C, mixtures with other carbonates can extend the liquid range to lower temperatures, improving conductivity in sub-zero environments google.comresearchgate.net.
Fuel Additive and Oxygenate Applications Dimethyl carbonate is recognized as a promising oxygenated fuel and additive for conventional hydrocarbon fuels like diesel and gasolinemobilityoutlook.comresearchgate.netmdpi.combts.govresearchgate.net. Its high oxygen content makes it particularly interesting for improving combustion characteristics and reducing emissionsresearchgate.netmdpi.combts.govresearchgate.net.
Enhancement of Fuel Properties DMC's high oxygen content, which is 53.28% by weight, plays a significant role in enhancing fuel propertiesmobilityoutlook.commdpi.combts.govmdpi.com. This oxygen can aid in the more complete combustion of the fuelmdpi.com. DMC is also highly miscible with both diesel and gasolinemdpi.combts.govmdpi.com.
As a gasoline additive, DMC has been shown to increase the research octane (B31449) number (RON) and motor octane number (MON) mdpi.comsharif.edu. For example, adding 9% v/v of DMC to gasoline increased the RON by up to 1.5 units and the MON by up to 2.5 units in one study mdpi.com. DMC also has a moderate Reid vapor pressure (RVP) mdpi.com.
In diesel fuel, blending with DMC can reduce the diameter of primary soot particles and suppress soot formation mobilityoutlook.com. DMC has no carbon-carbon bonds, which contributes to reductions in particulate matter emissions bts.govijcrr.com. While DMC has a lower cetane number compared to diesel fuel, it can still be a suitable oxygenated blending component bts.govresearchgate.net.
Data on the blending properties of DMC with gasoline are presented below:
| Additive Concentration (% v/v) | Fuel Type | RON Increase (units) | MON Increase (units) |
| 9 | Gasoline | Up to 1.5 mdpi.com | Up to 2.5 mdpi.com |
| 10 | E10 Fuel Blend | ~4 researchgate.net | ~3.5 researchgate.net |
Combustion Characteristics and Emissions (excluding safety profiles) The combustion of dimethyl carbonate and its blends with conventional fuels has been extensively studied. DMC's high oxygen content is effective in suppressing soot formation, particularly in fuel-rich regionsmdpi.com. Blending DMC with diesel can significantly reduce particulate emissionsmobilityoutlook.commdpi.combts.gov. Studies have shown reductions in carbon monoxide (CO) and unburned hydrocarbons (HC) emissions when DMC is used as a fuel additivemobilityoutlook.combts.govsharif.edu. For instance, blending DMC with diesel has resulted in substantial reductions in CO, NOx, and HC+NOx emissions compared to commercial diesel fuelmobilityoutlook.com. A mixture containing 30% DMC with gasoline showed reductions in unburned hydrocarbons and carbon monoxide emissions in a spark-ignited enginesharif.edu.
However, the effect of DMC on NOx emissions can be mixed, with some studies showing increases while others do not bts.gov. The pyrolysis of DMC forms carbon dioxide before carbon monoxide, which differs from other oxygenated fuels mdpi.com. While this characteristic can reduce the effectiveness of DMC for soot reduction compared to an ideal oxygenate where each oxygen atom bonds to one carbon atom, limited soot precursors like acetylene (B1199291) and benzene (B151609) are created compared to ethanol (B145695) mdpi.comllnl.gov. The decomposition of DMC can produce methoxyformyl radicals (CH3OC=O), which are intermediates that can help reduce soot formation mdpi.com.
Data on emission reductions with DMC blends are presented below:
| Fuel Blend | Emission | Reduction Compared to Neat Fuel |
| DMC/Diesel Blend | CO | Up to 83% mobilityoutlook.com |
| DMC/Diesel Blend | NOx | Up to 22% mobilityoutlook.com |
| DMC/Diesel Blend | HC+NOx | Up to 23% mobilityoutlook.com |
| DMC/Gasoline Blend (30%) | Unburned Hydrocarbons | 16.94% sharif.edu |
| DMC/Gasoline Blend (30%) | Carbon Monoxide | 18.75% sharif.edu |
The combustion stability and heat release rate of gasoline blended with DMC have been reported to be higher than that of pure gasoline sharif.edu.
Valorization of Renewable Resources with Dimethyl Carbonate
The application of dimethyl carbonate in the valorization of renewable resources represents a key area of research in sustainable chemistry. DMC enables the conversion of abundant biomass-derived feedstocks into value-added chemicals and materials through various reaction pathways, primarily methylation and carboxymethylation (also known as methoxycarbonylation) rsc.orgresearchgate.networdpress.comnih.gov. These reactions can occur under different conditions and with various catalysts, leading to a diverse range of products.
Derivatization of Bio-based Platform Molecules (e.g., Glycerol (B35011), Sugars)
Glycerol, a significant byproduct of biodiesel production, is a prime example of a bio-based platform molecule that can be valorized using DMC epa.govresearchgate.netchesci.comshokubai.org. The transesterification of glycerol with DMC is a widely studied reaction for the synthesis of glycerol carbonate (GC) epa.govchesci.comcjcatal.comrsc.orgrsc.org. This reaction is thermodynamically favorable and typically carried out in the presence of basic catalysts epa.govchesci.comcjcatal.comrsc.orgmdpi.com.
Research has explored various catalysts for this conversion, including homogeneous and heterogeneous systems epa.govcjcatal.commdpi.com. Basic catalysts generally show high conversions and yields, with catalytic activity increasing with basic strength epa.gov. For instance, calcium oxide (CaO) has demonstrated effectiveness as a heterogeneous catalyst, achieving high conversion and yield under optimized conditions epa.gov. Studies have shown that calcination of CaO can dramatically increase its activity epa.gov. Other heterogeneous catalysts like calcined Ca-Al hydrocalumites have also shown high selectivity towards glycerol carbonate cjcatal.com.
The transesterification of glycerol with DMC produces glycerol carbonate and methanol (B129727) chesci.com. The reaction is an equilibrium-limited process, and continuous removal of methanol or using an excess of DMC can help to achieve higher yields of glycerol carbonate chesci.comrsc.org. While glycerol carbonate is the primary product, under certain conditions and with specific catalysts like triethylamine (B128534) (TEA), glycerol dicarbonate (B1257347) and glycidol (B123203) can also be formed shokubai.orgrsc.orgresearchgate.net.
Data on the synthesis of glycerol carbonate from glycerol and DMC highlights the influence of catalyst type and reaction conditions on conversion and yield.
| Catalyst Type | Example Catalyst | Temperature (°C) | DMC/Glycerol Molar Ratio | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) | Reference |
| Heterogeneous Basic | CaO | 95 | 3.5 | 100 | >95 | epa.gov |
| Heterogeneous Basic | Calcined Ca-Al Hydrocalumite (Ca/Al=2) | 70 | 3 | 93 | 97 | cjcatal.com |
| Homogeneous Basic | Triethylamine (TEA) | 88-68 (reflux) | 4 | 99 | 98 | rsc.orgresearchgate.net |
| Heterogeneous Basic | KNO3/CaO | 90 | - | - | Higher Yield | chesci.com |
| Heterogeneous Basic | SrO | 70 | - | Comparable to CaO | - | mdpi.com |
DMC is also applicable in the derivatization of sugars and sugar-derived platform molecules. For example, DMC has been used in the conversion of lignocellulosic biomass, which contains cellulose (B213188) and hemicellulose (polysaccharides composed of sugar units), into furanic compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural (B47365) repec.orgresearchgate.net. DMC can act as a solvent in these processes, and under acidic conditions, it can partially produce CO2, which facilitates the depolymerization of biomass repec.orgresearchgate.net.
Furthermore, DMC has been explored for the synthesis of dimethyl isosorbide (B1672297) (DMI) from D-sorbitol, a sugar alcohol unive.it. In this one-pot process, DMC can function as a carboxymethylating agent, leaving group (for cyclization), methylating agent, and the reaction medium unive.it. Superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown effectiveness as catalysts for this conversion unive.it.
Modification of Lignin (B12514952) and Polysaccharides
Dimethyl carbonate plays a significant role in the chemical modification of complex biopolymers like lignin and polysaccharides, enhancing their properties and expanding their potential applications rsc.orgresearchgate.networdpress.comnih.gov.
Lignin, the second most abundant natural polymer, is a complex aromatic biopolymer whose reactivity and functionality can be modulated through derivatization reactions using DMC rsc.orgresearchgate.netrsc.orgiastate.eduacs.orgrsc.org. Methylation of lignin using DMC is a greener alternative to traditional methods employing toxic reagents like dimethyl sulfate or methyl iodide rsc.orgresearchgate.netrsc.org. DMC can progressively and reproducibly methylate lignin, primarily targeting phenolic hydroxyl groups rsc.orgresearchgate.netrsc.org. This modification can improve lignin's thermal stability and lower its glass transition temperature rsc.orgresearchgate.net.
The methylation of lignin with DMC typically occurs in the presence of bases such as sodium hydroxide (B78521) or cesium carbonate, with the latter requiring milder reaction conditions rsc.orgresearchgate.netrsc.org. The reaction mechanism for DMC methylation under basic conditions can be temperature-dependent researchgate.net. Studies have utilized techniques like 13C NMR, FT-IR, and quantitative 31P NMR spectroscopy to analyze the structural changes in methylated lignin derivatives rsc.orgrsc.org. DMC can also be used in base-catalyzed depolymerization of lignin, yielding methoxy-capped monomeric degradation products and lower molecular weight oils rsc.org.
Polysaccharides, such as cellulose and starch, can also be modified using DMC. DMC has been studied for the alkylation and carbamation of polysaccharides nih.govacs.orggoogle.commdpi.com. For instance, DMC can be used as a coupling agent in the one-pot carbamation of starch with alkyl amines, forming carbamate groups on the polysaccharide backbone nih.govacs.org. This reaction can be catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) nih.govacs.org. The degree of substitution can be influenced by factors such as catalyst concentration and temperature nih.govacs.org.
DMC has also been used in the transesterification of polysaccharides like cellulose and starch to produce polysaccharide carbonates google.com. This heterogeneous phase reaction typically involves stirring the polysaccharide with DMC in the presence of a base catalyst like KOH or NaOH at elevated temperatures google.com. The resulting polysaccharide carbonates show characteristic absorption bands in their IR spectra google.com.
Beyond chemical modification, DMC has also been employed as an organic phase in three-phase partitioning systems for the extraction and purification of natural biopolymers like exopolysaccharides from fermentation broths nih.gov. This application leverages DMC's solvent properties for efficient partitioning nih.gov.
The modification of lignin and polysaccharides with DMC offers pathways to create new bio-based materials with tailored properties for various applications.
| Biopolymer | Modification Type | Reaction Conditions (Examples) | Catalyst (Examples) | Resulting Product/Effect | Reference |
| Lignin | Methylation | Elevated temperature, basic conditions | NaOH, Cs2CO3 | Methylated lignin (improved thermal stability) | rsc.orgresearchgate.netrsc.org |
| Lignin | Depolymerization | Base-catalyzed in DMC | Cs2CO3, LiOt-Bu | Methoxy-capped monomers, lower molecular weight oils | rsc.org |
| Starch | Carbamation | One-pot reaction with alkyl amine in solvent | DBU | Starch carbamate | nih.govacs.org |
| Starch | Transesterification | Stirring with DMC at elevated temperature | KOH | Methyl carbonate starch | google.com |
| Cellulose | Transesterification | Stirring with DMC at elevated temperature | NaOH, KOH | Methyl carbonate cellulose, Hydroxyethyl methyl carbonate cellulose | google.commdpi.com |
| Exopolysaccharides | Extraction | Three-phase partitioning with DMC as organic phase | Not applicable (solvent) | Partitioned exopolysaccharides | nih.gov |
Theoretical and Computational Chemistry of Dimethyl Carbonate
Quantum Chemical Calculations on Dimethyl Carbonate
Quantum chemical calculations are employed to study the electronic structure and properties of molecules based on the principles of quantum mechanics. For dimethyl carbonate, these calculations offer insights into its electronic distribution, molecular orbitals, and potential energy surfaces.
Electronic Structure and Molecular Orbital Analysis
Studies utilizing quantum chemical calculations have investigated the electronic structure of dimethyl carbonate. Analysis of molecular orbitals (MOs) can reveal the distribution of electrons within the molecule and provide information about potential sites for chemical reactions. For instance, molecular orbital analysis has been used to understand the role of electronic interactions in the solvation of ions by DMC, particularly in the context of lithium-ion battery electrolytes. rsc.orgrsc.org These analyses can illustrate how the presence of ions like Li⁺ affects the electron distribution within the DMC molecule, influencing its coordination behavior. rsc.org
Conformational Analysis and Energy Minima
Conformational analysis using quantum chemical methods aims to identify the stable spatial arrangements (conformers) of a molecule and their relative energies. For dimethyl carbonate, hindered rotation around the C-O bonds leads to the possibility of different conformers. psu.edu Theoretical calculations predict the existence of several conformers, including cis-cis, cis-trans, and trans-trans arrangements, based on the orientation of the methyl groups relative to the carbonyl oxygen. psu.eduresearchgate.net
Studies have consistently shown that the cis-cis conformer, where both methyl groups are in a cis orientation relative to the carbonyl oxygen, represents the global energy minimum and is the most stable conformation in the gas phase. psu.eduresearchgate.netias.ac.in The cis-trans conformer is typically predicted to be the next higher energy minimum. psu.eduresearchgate.net The energy difference between these conformers has been investigated using various computational levels and basis sets. psu.edu
Data from computational studies on the relative energies of DMC conformers:
| Conformer | Relative Energy (kJ/mol) | Method/Basis Set | Phase | Source |
| cis-cis | 0.0 | MP2/6-31G | Gas | psu.edu |
| cis-trans | ~10.9 - 13.6 | Semi-empirical/ab initio | Gas | psu.edu |
| cis-trans | 13.6(9) | DFT | Vapor | psu.edu |
| cis-trans | 8.0(4) | DFT | Pure liquid | psu.edu |
| near-trans-near-trans | Higher energy than cis-trans | MP2/6-31G | Gas | psu.edu |
Quantum chemistry studies have also shown that the presence of ions, such as Li⁺ in electrolyte solutions, can significantly stabilize more polar conformers like the cis-trans form relative to the nonpolar cis-cis conformer. nih.gov This highlights the influence of the molecular environment on the conformational landscape of DMC.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a many-electron system based on its electron density. DFT is particularly valuable for studying larger molecules and complex chemical processes, including reaction mechanisms and spectroscopic properties.
Investigation of Reaction Mechanisms and Transition States
DFT calculations have been extensively applied to investigate the mechanisms of various reactions involving dimethyl carbonate. This includes reactions where DMC acts as a reactant, solvent, or is involved in catalytic cycles. By calculating the energies of reactants, intermediates, products, and transition states, DFT helps to map out the reaction pathway and identify the rate-determining steps. whiterose.ac.ukacs.orgmdpi.comscielo.brrsc.org
Examples of reaction mechanisms studied using DFT include:
Carboxymethylation of alcohols catalyzed by Lewis acids like AlCl₃, where DFT provided insights into the role of the catalyst and the geometry of transition states. whiterose.ac.uk
Toluene methylation with DMC catalyzed by zeolites, where DFT helped elucidate the reaction pathway and the role of the catalyst in activating DMC. pku.edu.cn
The synthesis of DMC from methanol (B129727) and CO₂, catalyzed by various species, including Sn(IV) alkoxides and CeO₂, with DFT calculations revealing intermediate species and transition states involved in C-O bond formation and CO₂ insertion. mdpi.comscielo.brrsc.orgnih.gov
Transesterification reactions of DMC with alcohols catalyzed by organic bases like guanidines, where DFT has been used to explore different catalytic pathways and determine the energy barriers for key steps. acs.org
DFT studies allow for the identification and characterization of transition states, which are crucial for understanding the kinetics and selectivity of a reaction. The imaginary frequency associated with a transition state confirms its nature as a saddle point on the potential energy surface, corresponding to the highest energy point along the reaction pathway. whiterose.ac.uksoton.ac.uk
Calculation of Activation Energies and Rate Constants
A primary application of DFT in studying DMC reactivity is the calculation of activation energies (Ea or ΔH‡) and free energies of activation (ΔG‡). These values represent the energy barrier that must be overcome for a reaction to occur and are directly related to the reaction rate. whiterose.ac.ukacs.orgmdpi.comscielo.brrsc.orgsoton.ac.uk
DFT calculations provide theoretical activation energies that can be compared with experimental values to validate the proposed reaction mechanisms. For example, DFT calculated activation energies for the AlCl₃-catalyzed carboxymethylation of 1-octanol (B28484) with DMC were found to be significantly lower than uncatalyzed pathways, aligning with experimental observations of increased reaction rates in the presence of the catalyst. whiterose.ac.uk
Examples of calculated activation energies from DFT studies:
| Reaction | Catalyst/Conditions | Activation Energy (kJ/mol) | Source |
| Carboxymethylation of 1-octanol with DMC (rate-limiting step) | AlCl₃ catalyzed | Significantly lower than uncatalyzed | whiterose.ac.uk |
| Toluene methylation with DMC | H-ZSM-5 zeolite | Varied depending on pathway | pku.edu.cn |
| DMC synthesis from methanol and CO₂ (CO insertion into CH₃O) | Cu⁺Y zeolite | 63.73 | mdpi.com |
| DMC synthesis from methanol and CO₂ (CO insertion into CH₃O) | Cu₂O-Y zeolite | 60.01 | mdpi.com |
| DMC synthesis from methanol and CO₂ (CO insertion into CH₃O) | CuO-Y zeolite | 104.64 | mdpi.com |
| DMC synthesis from methanol and CO₂ (Oxidation of CH₃OH to CH₃O) | Cu²⁺Y zeolite | 66.73 | mdpi.com |
| DMC synthesis from methyl carbamate (B1207046) and methanol | Uncatalyzed | Unfavorable | researchgate.net |
| Transesterification of DMC with ethanol (B145695) (rate-limiting step) | TBD catalyzed | ~50% lower than uncatalyzed | acs.org |
| CO₂ insertion into Sn-OCH₃ bond in (CH₃)₂Sn(OCH₃)₂ dimer | (CH₃)₂Sn(OCH₃)₂ dimer | - | scielo.brnih.gov |
| Thermal decomposition of DMC (R1) | Gas phase | ~65-71 kcal/mol (~272-297 kJ/mol) | soton.ac.uk |
These calculations provide quantitative data on the energy barriers involved in different processes, aiding in the rational design of catalysts and optimization of reaction conditions.
Vibrational Spectra and Spectroscopic Characterization
DFT is a valuable tool for calculating the vibrational frequencies of molecules, which can be directly compared with experimental spectroscopic data obtained from techniques like Infrared (IR) and Raman spectroscopy. psu.eduacs.orgnih.govresearchgate.netresearchgate.net By calculating the vibrational modes and their corresponding frequencies, DFT helps in assigning experimental peaks to specific molecular vibrations (e.g., C=O stretching, C-O stretching, C-H bending). acs.orgnih.govresearchgate.net
Theoretical vibrational spectra obtained from DFT calculations can assist in identifying different conformers of DMC present in a sample by comparing calculated frequencies for each conformer with experimental spectra. psu.eduresearchgate.netresearchgate.net DFT has been used to interpret the vibrational spectra of DMC in different phases (vapor, liquid, solid) and to study the effect of intermolecular interactions, such as hydrogen bonding or interactions with solvents and ions, on the vibrational modes. acs.orgnih.govresearchgate.net
For example, DFT calculations have been used to assign bands in the FT-IR and FT-Raman spectra of DMC, particularly the characteristic C=O stretching vibration. acs.orgnih.govresearchgate.net Comparisons between calculated and experimental vibrational frequencies show good agreement, supporting the use of DFT for spectroscopic characterization of DMC. acs.orgnih.gov DFT studies have also explored phenomena like noncoincidence effects (NCE) in Raman spectra of DMC in binary mixtures, relating them to molecular aggregation and solute-solvent interactions. acs.orgnih.govresearchgate.net
Molecular Dynamics and Monte Carlo Simulations
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools used to study the behavior of molecules and materials at the atomic and molecular level. These simulations can provide detailed information about structural, thermodynamic, and dynamic properties of systems involving dimethyl carbonate. MD simulations, for instance, have been employed to characterize the local structure and diffusion of ions in DMC-based electrolytes for lithium-ion batteries. acs.org MC simulations, often used in conjunction with MD, can help in understanding transport phenomena and exploring conformational spaces. researchgate.net
Intermolecular Interactions in Dimethyl Carbonate Mixtures
Understanding the intermolecular interactions in dimethyl carbonate mixtures is crucial for predicting their macroscopic properties and behavior in various applications, such as in battery electrolytes or as solvents. Molecular dynamics simulations have been used to investigate these interactions in binary and ternary mixtures involving DMC. Studies have explored mixtures of DMC with other carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), as well as with ionic liquids and other solvents like N-methylformamide. acs.orgresearchgate.netchemrxiv.org
In mixtures of DMC with ethylene carbonate (EC) and lithium salts (e.g., LiPF₆), MD simulations have shown that both DMC and EC participate in the solvation of lithium ions, despite the significant difference in their dielectric constants. acs.orgacs.org The interactions between DMC molecules themselves, as well as between DMC and other components in a mixture, influence properties like viscosity, diffusion coefficients, and ionic conductivity. researchgate.netresearchgate.net For example, studies using Raman spectroscopy and DFT calculations have investigated the noncoincidence effects (NCE) of the C=O stretching mode in DMC binary mixtures, providing insights into solute-solute and solute-solvent interactions and their dependence on concentration and solvent type. acs.orgnih.gov These studies suggest that dipole-dipole interactions play a role in organizing DMC molecules. nih.gov
Molecular dynamics simulations have also been used to study the tribological properties of DMC-diesel blends, investigating the adsorption energy of components on surfaces to understand friction and wear characteristics. tandfonline.com Furthermore, simulations have explored the adsorption mechanisms of DMC and methanol azeotropes onto surfaces like α-Al₂O₃, highlighting the role of intermolecular interactions in separation processes. acs.org
Solvation Effects and Aggregation Phenomena
Solvation effects, particularly the interaction of dimethyl carbonate with ions in electrolyte solutions, are critical for its application in lithium-ion batteries. Molecular dynamics and quantum chemistry studies have investigated the solvation structure of lithium ions in DMC and its mixtures with other carbonates. acs.orgacs.orgaip.orgrsc.org
Research indicates that lithium ions can form a tetrahedral solvation structure with solvent molecules, including DMC. acs.orgaip.org While early studies sometimes suggested a preference for cyclic carbonates like EC in solvating Li⁺ due to their higher polarity, more recent computational and experimental work has shown that DMC actively participates in the solvation shell, and in some mixed electrolytes, a slight preference for DMC in the cation solvation shell has been observed. acs.orgacs.org The complexation of Li⁺ can also stabilize specific conformations of DMC, such as the highly polar cis-trans conformer. acs.orgacs.org
Aggregation phenomena in DMC-containing systems have also been explored using computational methods. Studies on mixtures, including those relevant to battery electrolytes and adsorption processes, have investigated the formation of molecular clusters and aggregates. acs.orgresearchgate.net For instance, simulations of methanol-DMC azeotropes adsorbing onto α-Al₂O₃ suggested the aggregation of DMC molecules above preadsorbed methanol. acs.org Understanding these aggregation behaviors is important as they can influence the macroscopic properties and performance of the mixture.
Computational Catalyst Design and Screening for Dimethyl Carbonate Synthesis
Computational chemistry plays a significant role in the design and screening of catalysts for the synthesis of dimethyl carbonate, particularly from more sustainable feedstocks like carbon dioxide and methanol. The direct synthesis of DMC from CO₂ and methanol faces thermodynamic limitations and requires effective catalysts to overcome activation barriers and improve selectivity. mdpi.comrsc.org
Density Functional Theory (DFT) calculations are widely used to understand reaction mechanisms, identify potential intermediates, and evaluate the energetics of catalytic pathways. acs.orgrsc.orgresearchgate.net This computational approach allows researchers to predict the activity and selectivity of different catalyst materials before experimental synthesis and testing.
Computational studies have focused on various types of catalysts, including heterogeneous catalysts based on metal oxides, zeolites, and supported metals. rsc.orggoogle.com For the direct synthesis from CO₂ and methanol, acid-base bifunctional catalysts have shown promise. rsc.org DFT calculations have been used to establish design criteria for electrocatalytic synthesis of DMC on metallic surfaces, considering the adsorption free energies of reactants and reaction energies of possible products. rsc.orgresearchgate.net For example, copper has been identified as a potential electrode material based on these criteria, although further considerations regarding electrode stability are necessary. rsc.orgresearchgate.net
Computational screening helps in identifying catalysts that can activate reactants like methanol and CO₂ and facilitate the formation of DMC while minimizing the production of byproducts such as dimethyl oxalate (B1200264) (DMO). acs.orgku.dk For instance, DFT calculations revealed that the mononuclear-isolated nature of Pd(II) centers in catalysts is critical for selectivity towards DMC in the catalytic conversion of CO, while the aggregation of Pd(0) centers leads to DMO formation. acs.org This understanding guided the experimental design of a highly selective and stable Pd(II)/NaY zeolite catalyst. acs.org
Computational methods also assist in understanding the role of different active sites and the influence of catalyst structure on performance. rsc.org By simulating reaction pathways and transition states, researchers can gain insights into the elementary steps involved in DMC synthesis and identify factors that limit catalytic activity or selectivity. umich.edu
Advanced Analytical Methodologies for Dimethyl Carbonate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are invaluable for determining the molecular structure of dimethyl carbonate and its derivatives and for monitoring chemical transformations in situ or ex situ.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for vibrational analysis, providing fingerprints of molecular structure and bonding. Studies have utilized IR and Raman spectroscopy to investigate the conformational behavior of dimethyl carbonate, suggesting its existence as an equilibrium mixture of at least two conformers in the liquid state. cdnsciencepub.comresearchgate.netrsc.orgpsu.edu The enthalpy difference between the conformers can be determined from the temperature dependency of the IR spectrum. cdnsciencepub.comresearchgate.net
IR spectroscopy is also widely used for monitoring the synthesis of dimethyl carbonate, particularly in reactions involving methanol (B129727) and carbon dioxide. In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been employed to identify reaction adsorbates and intermediates, such as methoxy (B1213986) species and formate (B1220265) species, providing insights into the reaction mechanism. mdpi.comrsc.orgacs.orggoogle.comrsc.org Characteristic IR bands are observed for gaseous DMC at approximately 1742 cm⁻¹ and for methoxy carbonate species between 1458 and 1596 cm⁻¹. mdpi.com The C=O stretching mode of DMC shows different frequencies depending on the phase, appearing around 1748 cm⁻¹ in the bulk liquid and 1774 cm⁻¹ in the gas phase, a phenomenon also observed in Raman spectra. researchgate.net
Raman spectroscopy complements IR analysis by providing information about different vibrational modes. Studies on the noncoincidence effects in Raman spectra of DMC in binary mixtures have revealed insights into intermolecular interactions, particularly involving the C=O group. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for the detailed structural characterization of dimethyl carbonate and its derivatives. It provides information on the types and connectivity of atoms within a molecule.
NMR spectroscopy is routinely used to confirm the formation of DMC in synthesis reactions and to analyze the composition of reaction mixtures. rsc.orgdiva-portal.org For instance, ¹³C NMR analysis can quantify DMC, methanol, and intermediate species in reaction mixtures by observing characteristic signals for the methyl and carbonyl carbons of DMC at approximately 53.74 ppm and 154.51 ppm, respectively. diva-portal.org Quantitative MAS ¹³C NMR has also been applied to study the reaction between DMC and proteins, identifying peaks corresponding to the C=O stretching and O-CH₃ stretching of DMC, as well as confirming reactions with amino or hydroxyl groups of the protein. researchgate.net
The purity of recovered starting materials or products like DBU used in DMC synthesis can also be confirmed by NMR analysis. diva-portal.org
Mass Spectrometry for Identification of Reaction Products and Intermediates
Mass spectrometry (MS) is a highly sensitive technique used for identifying and quantifying components in a sample based on their mass-to-charge ratio. It is particularly useful for identifying reaction products, byproducts, and transient intermediates in complex reaction mixtures involving dimethyl carbonate.
GC-MS (Gas Chromatography-Mass Spectrometry) is a common hyphenated technique that combines the separation power of GC with the identification capabilities of MS. This allows for the separation of volatile components in a reaction mixture followed by their identification based on their mass fragmentation patterns. GC-MS has been used to characterize liquid reaction products, including methylmethoxysilanes synthesized from silicon and dimethyl carbonate. rsc.org It is also employed to identify possible volatile and semivolatile chemical compound impurities in battery electrolytes containing organic carbonates like DMC. labmanager.com In situ mass spectrometry can also be used to monitor gaseous products during reactions involving DMC synthesis. redalyc.org
Studies on the reaction of DMC with lithium in ultrahigh vacuum using X-ray photoemission spectroscopy (XPS), a surface-sensitive technique related to MS, have identified reaction products like lithium methyl carbonate and methyllithium. acs.org
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating dimethyl carbonate from reaction mixtures and for quantifying its amount and the levels of impurities or byproducts.
Gas Chromatography (GC-FID) for Purity Assessment and Byproduct Analysis
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of dimethyl carbonate and analyzing byproducts. labmanager.comgoogle.com GC-FID is suitable for the quantitative analysis of solvent and additive constituents in mixtures, including those containing DMC, as these compounds are typically accessible by GC. labmanager.com
A simple and reliable GC method using a polar capillary column (e.g., HP-Wax) and a Thermal Conductivity Detector (TCD) with an internal standard like cyclopentanol (B49286) has been developed for determining the purity of DMC and quantifying components such as methanol and trace water. tandfonline.comresearchgate.net This method has shown good precision with low relative standard deviations for the analysis of DMC, methanol, and water. tandfonline.com GC analysis is also used to determine the yield of DMC in synthesis processes, often by using internal standards. rsc.orgpsu.edu Impurities like cyclohexanol (B46403) and propylene (B89431) glycol in DMC synthesized via oxidative carbonylation of methanol have been determined using GC with a polar capillary column. researchgate.net
GC-MS is frequently used in conjunction with GC-FID for more definitive identification of impurities and byproducts. rsc.orglabmanager.com
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., ICP-MS)
High-Performance Liquid Chromatography (HPLC) is another crucial separation technique applied to dimethyl carbonate and its derivatives, particularly for less volatile or more polar compounds that are not amenable to GC. HPLC with various detectors is used for separation and quantification.
HPLC has been used for the separation of organic carbonates, including DMC, often employing techniques like ion chromatography with suppressors and conductivity detection. unl.edu The separation efficiency can be influenced by factors such as column temperature. unl.edu
Dimethyl carbonate has also been explored as a mobile phase modifier in HPLC, including in reversed-phase liquid chromatography (RPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detection. researchgate.netmdpi.commdpi.comrsc.orgacs.orgnih.gov DMC offers advantages such as stronger elution strength compared to methanol or acetonitrile (B52724) at lower concentrations, which can be beneficial for maintaining plasma stability in ICP-MS. mdpi.commdpi.comrsc.org This approach has been demonstrated for the separation and detection of various compounds, including aromatic sulfonamides and for chlorine speciation in urine. researchgate.netmdpi.comrsc.org While DMC shows promise as a mobile phase component, its limited miscibility with water (around 10%) can restrict its application for highly hydrophobic compounds in RPLC. acs.org
HPLC with UV detection is also used for analyzing compounds in mixtures containing DMC, such as in the determination of theobromine (B1682246) and caffeine (B1668208) in tea where DMC was used as an extraction solvent and a mobile phase constituent in RPLC. acs.org Chiral HPLC using DMC/alcohol mixtures as the mobile phase has been applied for the enantioseparation of racemic compounds. mdpi.comnih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Dimethyl carbonate | 12021 |
| Methanol | 887 |
| Carbon dioxide | 280 |
| Cyclopentanol | 9271 |
| Ethylene (B1197577) carbonate | 7399 |
| Diethyl carbonate | 8012 |
| Ethyl methyl carbonate | 12022 |
| Propylene carbonate | 7953 |
| Glycerol (B35011) carbonate | 32641 |
| Theobromine | 5461686 |
| Caffeine | 2519 |
| Cyclohexanol | 7966 |
| Propylene glycol | 1030 |
| Lithium | 24933 |
| Lithium methyl carbonate | 167064 |
| Methyllithium | 166848 |
| Lithium ethyl carbonate | 167065 |
| Ethyllithium | 166849 |
| DBU | 16007 |
| Methyl formate | 6510 |
| Water | 962 |
Data Tables
While specific comprehensive data tables from research findings were referenced in the search results (e.g., vibrational bands, retention factors, purity analysis results), creating interactive tables directly from the text snippets with sufficient detail for a standalone data table is challenging without the full source data. However, the types of data presented in the search results include:
Vibrational frequencies (cm⁻¹) for IR and Raman spectra of DMC in different phases cdnsciencepub.comresearchgate.netrsc.orgpsu.edu
Retention times and correction factors for GC analysis of DMC and impurities tandfonline.com
Purity percentages and impurity levels determined by GC tandfonline.comgoogle.com
Retention factors and asymmetry factors for compounds analyzed by HPLC with DMC as a mobile phase component researchgate.net
Peak assignments and chemical shifts (ppm) from NMR spectra of DMC and related compounds diva-portal.orgresearchgate.net
Ion Chromatography for Trace Anion Determination
Ion Chromatography (IC) is a powerful technique used for the separation and quantification of ions. In the context of dimethyl carbonate, IC is particularly valuable for determining trace levels of inorganic anions, which can significantly impact the performance and purity of DMC, especially in applications like solvents, fuels, monomers, and synthesis researchgate.netrsc.org.
Inorganic anions present as impurities in DMC can negatively affect its properties and reactivity. Therefore, accurate and sensitive determination of these anions is crucial for quality control and process optimization. Conventional IC methods may face challenges when analyzing organic matrices like DMC due to potential matrix interference.
Improved methods utilizing column-switching techniques and on-line matrix elimination pretreatment systems have been developed for the automatic determination of trace anions in DMC researchgate.netrsc.org. This approach involves using a pretreatment column to remove the DMC matrix while retaining the target anions. The collected anions are then transferred to a concentrator column before being separated and detected in the analytical column using the column-switching technique researchgate.netrsc.org.
Studies have demonstrated the effectiveness of such column-switching IC systems for the determination of anions like chloride and nitrate (B79036) in DMC researchgate.netrsc.org. For instance, a method employing a pretreatment column and on-line elimination showed satisfactory linearity (R² ≥ 0.9977) in the range of 0.1–8.0 mg L⁻¹ for target anions. rsc.org. The detection limits based on a signal-to-noise ratio of 3 (S/N=3) were reported to be between 2.79 and 5.66 μg L⁻¹. rsc.org. The recovery rates for the analyzed anions ranged from 85.09% to 99.07%. rsc.org. Good reproducibility, with relative standard deviations below 4.03%, was also observed rsc.org.
This highlights the capability of advanced IC techniques to reliably determine low levels of anionic contaminants in dimethyl carbonate, which is essential for ensuring its quality for various applications.
In Situ and Operando Analytical Methods for Mechanistic Studies
In situ and operando analytical methods are crucial for gaining a fundamental understanding of reaction mechanisms and catalytic processes involving dimethyl carbonate by probing the system under relevant reaction conditions rsc.orgtesisenred.netchinesechemsoc.orgacs.org.
In situ measurements are conducted on-site in the native working environment, while operando studies involve real-time analysis of the system during its active operation, simultaneously collecting spectroscopic data and catalytic performance data rsc.orgchinesechemsoc.org. These techniques provide dynamic insights that are often not obtainable through ex situ analysis.
Various spectroscopic techniques have been employed in in situ and operando studies related to DMC synthesis and reactions. For example, in situ infrared spectroscopy and Raman spectroscopy have been utilized to investigate the mechanism of DMC synthesis from methanol and carbon dioxide over catalysts like zirconia researchgate.net. These studies have helped identify intermediate species formed during the reaction, such as adsorbed methoxide (B1231860) groups and carbonate species researchgate.net. The formation of monomethyl carbonate species and the subsequent reaction with methanol to produce DMC have been explored using these techniques researchgate.net.
Operando spectroscopy cells are designed to function as catalytic reactors, allowing for simultaneous recording of spectra and measurement of catalytic parameters like conversion and selectivity, often coupled with online product analysis techniques such as gas chromatography/mass spectrometry (GC/MS) or IR spectroscopy rsc.org.
In the context of DMC synthesis via oxidative carbonylation of methanol, operando techniques, such as XAS (X-ray Absorption Spectroscopy), have been applied to study the mechanism on catalysts like CuY zeolite rsc.org. These studies aim to understand the role of oxygen and the pathway of CO insertion during carbonylation rsc.org.
Furthermore, in situ/operando techniques, including Surface-Enhanced Raman Scattering (SERS), have been applied to study systems where DMC is used as a solvent, such as in energy storage devices like lithium batteries chinesechemsoc.org. These studies can provide insights into the behavior of solvent molecules, like DMC and ethylene carbonate, and their interactions within the electrochemical cell during cycling chinesechemsoc.org.
Collectively, in situ and operando analytical methods provide invaluable data for elucidating the complex reaction pathways and intermediate species involved in processes utilizing dimethyl carbonate, contributing to the rational design and optimization of catalysts and processes.
Environmental Fate and Green Chemistry Principles of Dimethyl Carbonate
Atmospheric Degradation Pathways
If released into the air, dimethyl carbonate is expected to exist solely as a vapor due to its vapor pressure of 55 mm Hg at 25 °C. nih.govnih.gov Its degradation in the atmosphere primarily occurs through reactions with photochemically-produced hydroxyl radicals. nih.govnih.gov
Reaction with Atmospheric Radicals (e.g., OH Radicals)rsc.orgacs.orgarxiv.org
The primary atmospheric degradation pathway for vapor-phase dimethyl carbonate is the reaction with hydroxyl (OH) radicals. nih.govnih.govnih.gov This reaction can occur through hydrogen atom abstraction or OH addition to the carbonyl carbon. nih.govresearchgate.net Studies using quantum chemical methods have identified four reaction pathways for the initial reaction with OH radicals, with hydrogen atom abstraction being a significant route. nih.govresearchgate.net
The reaction of DMC with OH radicals leads to the formation of dimethyl carbonate radicals and water. researchgate.netrsc.org The alkyl radical formed subsequently reacts with oxygen to form a peroxy radical. nih.govacs.org Further reactions with atmospheric oxidants like HO₂, NO, and NO₂ can occur. nih.govresearchgate.net Formic (methyl carbonic) anhydride (B1165640) has been identified as an end product of the atmospheric oxidation and secondary reactions of DMC. nih.govresearchgate.net
The rate coefficient for the reaction of DMC with OH radicals has been experimentally and theoretically investigated. At 298 K, calculated rate coefficients for hydrogen atom abstraction pathways are in the range of 0.02 × 10⁻¹³ to 2.30 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov The atmospheric half-life for the reaction with hydroxyl radicals is estimated to be around 24.6 days, calculated from a rate constant of 0.44 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 25 °C, derived using a structure estimation method. nih.govnih.gov
Hydrolysis and Aqueous Degradationrsc.orgeuropa.eu
Dimethyl carbonate is partially soluble in water, up to 13%. wikipedia.org In aqueous systems, DMC can undergo hydrolysis over time, particularly under alkaline conditions. wikipedia.orgnih.goveuropa.eu The hydrolysis of dimethyl carbonate yields methanol (B129727) and carbon dioxide as primary degradation products. wikipedia.orgeuropa.eufda.gov
While hydrolysis can occur, particularly at elevated temperatures and in the presence of alkali metal carbonates, DMC has shown promising stability in the presence of moisture under certain conditions. acs.orgeuropa.eu For instance, a study found that less than 10% hydrolysis of DMC back to methanol and CO₂ occurred over 20 hours at 140 °C in the absence of a catalyst. acs.org More detailed investigations at lower temperatures indicated surprisingly long half-lives for DMC even under mildly acidic conditions (pH 3). acs.org At 80 °C, the half-life was estimated to be around 275 days, and at 100 °C, it was around 185 days for a 5.2 M concentration with equimolar water. acs.org
Biodegradation in Environmental Compartmentsrsc.org
Dimethyl carbonate is considered readily biodegradable. wikipedia.orgjcia-bigdr.jpchemdox.comchemos.de This suggests that prolonged exposure in the environment is not expected. fda.gov Studies using activated sludge have shown over 90% biodegradation in an OECD Modified MITI test, indicating that biodegradation can be an important environmental fate process in soil and water. nih.gov Biodegradability in soil and sediment is generally considered not relevant. jcia-bigdr.jp
Dimethyl Carbonate as a Carbon Dioxide Utilization Agentwikipedia.orgsmc-global.comunive.itnih.govnih.goveuropa.eufda.gov
Dimethyl carbonate plays a significant role in the context of carbon dioxide utilization and green chemistry. Its synthesis can involve CO₂ as a raw material, offering a pathway for carbon fixation and valorization. mhi.co.jpresearchgate.netaiche.orgaidic.it
Carbon Dioxide Fixation and Valorization
The synthesis of dimethyl carbonate from carbon dioxide and methanol is considered an attractive and environmentally benign route. researchgate.netaiche.org This process offers a way to utilize CO₂, a major greenhouse gas, and convert it into a valuable chemical product. mhi.co.jpresearchgate.netaiche.orgaidic.it Compared to traditional synthesis routes that involve toxic and hazardous materials like phosgene (B1210022) or carbon monoxide, the CO₂-based route is seen as a more sustainable alternative. unive.itresearchgate.netaiche.org
Direct synthesis of DMC from CO₂ and methanol faces thermodynamic challenges, with an unfavorable equilibrium that limits yield. aiche.orgnih.gov The in-situ formation of water as a byproduct also shifts the reaction equilibrium towards the hydrolysis of DMC. aiche.org To overcome these limitations, research focuses on developing effective catalysts and methods for water removal, such as using dehydrating agents or reactive distillation. aiche.orgnih.govacs.org
Various catalysts, including cerium oxide (CeO₂), silicon dioxide (SiO₂), and zinc oxide (ZnO), have been investigated for the direct synthesis of DMC from CO₂ and methanol. aiche.org CeO₂ has shown effectiveness in catalyzing this reaction. acs.orgaiche.org Novel approaches, such as using sodium chloride (NaCl) and similar inorganic salts as catalysts in a water-free synthesis, are also being explored for the valorization of CO₂ into DMC. arxiv.orgarxiv.org
The utilization of CO₂ in DMC synthesis contributes to carbon fixation, effectively incorporating CO₂ into a stable chemical compound. mhi.co.jpaidic.it This is particularly relevant when DMC is used in long-lifetime applications like electrolytes in lithium-ion batteries, where the carbon is stored for an extended period. mhi.co.jp The potential for increased use of lithium batteries further highlights the role of DMC synthesis from CO₂ in carbon fixation efforts. mhi.co.jp
Different synthesis routes for DMC have varying net CO₂ emissions. The ethylene (B1197577) carbonate (EC) transesterification route, which consumes CO₂, generally shows lower net CO₂ emissions compared to processes like the Bayer process or the urea (B33335) route. researchgate.netmdpi.com Integrating methanol and syngas synthesis with DMC production, particularly using the methanol oxycarbonylation route, has shown potential for decreasing both cost and emissions. researchgate.net
The concept of CO₂ fixation potential can be evaluated for different carbon capture and utilization (CCU) pathways. For the direct synthesis of DMC from CO₂ in the presence of dehydrating agents, CO₂Fix values (ratio of CO₂ utilized to CO₂ produced) greater than 1 indicate a net utilization of CO₂. aiche.org For example, using 2-CP as a dehydrating agent in DMC synthesis resulted in a CO₂Fix value of 3.68, indicating significant CO₂ utilization. aiche.org
| Environmental Fate Aspect | Observation / Finding | Source(s) |
| Atmospheric State at 25°C | Exists solely as vapor | nih.govnih.gov |
| Direct Photolysis | Not expected (no absorption > 290 nm) | nih.govnih.gov |
| Primary Atmospheric Degradation | Reaction with OH radicals | nih.govnih.govnih.gov |
| Atmospheric Half-life (OH reaction) | Estimated 24.6 days | nih.govnih.gov |
| Hydrolysis in Water | Undergoes hydrolysis over time, especially under alkaline conditions | wikipedia.orgnih.goveuropa.eu |
| Hydrolysis Products | Methanol, Carbon Dioxide | wikipedia.orgeuropa.eufda.gov |
| Hydrolysis Half-life (pH 3) | ~275 days at 80°C, ~185 days at 100°C (at specific concentration) | acs.org |
| Biodegradability | Readily biodegradable | wikipedia.orgrsc.orgjcia-bigdr.jpchemdox.comchemos.de |
| Biodegradation in Activated Sludge | >90% in OECD Modified MITI test | nih.gov |
| Bioaccumulation Potential | Low | jcia-bigdr.jpchemdox.com |
| Role in CO₂ Utilization | Can be synthesized using CO₂ as a raw material | mhi.co.jpresearchgate.netaiche.orgaidic.it |
| CO₂-based Synthesis Thermodynamics | Unfavorable equilibrium, water formation is a challenge | aiche.orgnih.gov |
| CO₂ Fixation Potential (with 2-CP) | CO₂Fix value of 3.68 | aiche.org |
Note: Interactive data tables are not directly supported in this text-based format. The table above presents the data in a structured format.
Process Design for Reduced Carbon Footprint
The production of dimethyl carbonate has traditionally involved methods with significant environmental drawbacks, such as the phosgene route, which utilizes highly toxic phosgene. Modern process design efforts for DMC production are heavily focused on developing cleaner, non-phosgene routes to minimize environmental impact and reduce the carbon footprint.
One promising approach involves the direct synthesis of DMC from carbon dioxide (CO₂) and methanol. This route is attractive because it utilizes CO₂ as a raw material, offering a potential net reduction in CO₂ emissions mdpi.comrsc.orgaiche.org. However, this reaction faces thermodynamic limitations due to equilibrium constraints and challenges in separating the azeotrope formed by DMC and methanol, which can be energy-intensive rsc.org.
Research into overcoming these challenges includes the use of specific catalysts and dehydrating agents. For instance, the direct synthesis of DMC from CO₂ and methanol catalyzed by CeO₂ and assisted by 2-cyanopyridine (B140075) has shown significantly lower cradle-to-gate greenhouse gas emissions compared to conventional commercialized processes rsc.org. This process achieved a greenhouse gas emission of 0.39 kg-CO₂-eq per kg-DMC, which was further reduced to 0.34 kg-CO₂-eq per kg-DMC with heat exchange integration rsc.org. A major contributor to the emissions in this process is the methanol consumption, although the converted CO₂ provides a significant offset rsc.org. The feasibility of achieving negative emissions is suggested if methanol production with associated GHG emissions of less than 0.41 or 0.34 kg-CO₂-eq per kg-methanol can be applied rsc.org.
Another non-phosgene route involves the intermediate production of alkylene carbonates. In this mechanism, CO₂ reacts with an epoxide (like ethylene oxide) to form a cyclic carbonate (ethylene carbonate), which then undergoes transesterification with methanol to produce DMC and a glycol byproduct (ethylene glycol) dtu.dk. This route also utilizes CO₂ and avoids toxic raw materials. Process design in this method focuses on efficient separation sequences, particularly dealing with azeotropes formed between DMC and methanol, and the glycol and the intermediate carbonate dtu.dk. Strategies like mass integration through recycling the intermediate carbonate and heat integration are employed to enhance economic viability and sustainability dtu.dk. A systematic process design method involving multiple tasks, including mass and energy balances, optimization, and environmental impact analysis, is used to develop economically viable and sustainable DMC production processes aiche.org.
Data from a study on producing 100,000 metric tons of 99% pure DMC per year via an intermediate alkylene carbonate route indicated the potential for a potential zero discharge closed-loop system through the recycle of CO₂ produced from the decomposition of the glycol-carbonate azeotrope dtu.dk.
The adoption of non-phosgene production methods is increasingly seen as an eco-friendlier alternative to traditional chemical processes, enhancing DMC's market appeal due to sustainability concerns researchnester.com. Companies are investing in these cleaner production methods.
Dimethyl Carbonate in the Context of Circular Economy Principles
Dimethyl Carbonate is well-positioned within the principles of the circular economy due to several factors, including its production routes, its use as a green solvent and reagent, and its potential for sustainable applications.
The utilization of CO₂ as a feedstock in DMC production directly aligns with circular economy principles by transforming a waste product into a valuable chemical mdpi.comchallenge-zero.jp. This carbon capture and utilization (CCU) approach helps to reduce the amount of CO₂ released into the atmosphere challenge-zero.jp.
Furthermore, DMC is recognized as an eco-friendly solvent and chemical agent, often used as a replacement for more hazardous or less sustainable solvents like methyl ethyl ketone transparencymarketresearch.comfishersci.cathegoodscentscompany.com. Its use in applications such as paints and coatings, where it can act as a VOC-exempt solvent, contributes to reducing volatile organic compound emissions transparencymarketresearch.comthegoodscentscompany.com. The increasing consumer preference for eco-friendly products is also driving the demand for DMC-based solutions, reinforcing its importance in shaping a greener future transparencymarketresearch.com.
In the context of plastics, DMC is used in the production of polycarbonate, an important engineering plastic challenge-zero.jptransparencymarketresearch.commarketsandmarkets.com. The focus on circular economy principles in the plastic segment is leading to increasing demand for eco-friendly polycarbonates, with DMC-based plastics offering a promising solution for developing sustainable and high-performance materials marketsandmarkets.com. Advanced recycling technologies are also being explored to enhance the circular economy and improve the environmental footprint of materials derived from DMC researchnester.com.
DMC's role as a key solvent in the electrolyte of lithium-ion batteries, which are crucial for electric vehicles and energy storage systems, further integrates it into sustainable technology value chains researchnester.comtransparencymarketresearch.commarketsandmarkets.comfactmr.com. The expanding market for electric vehicles and renewable energy technologies is a key driver for the DMC market, highlighting its connection to the transition towards a more sustainable energy landscape researchnester.commarketsandmarkets.comfactmr.com.
Future Research Directions and Perspectives
Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency
A key area of future research involves the design and synthesis of novel catalysts with improved activity, selectivity, and stability for DMC production. Current synthesis routes, such as the direct synthesis from CO₂ and methanol (B129727) or the indirect alcoholysis of urea (B33335), face challenges related to low yields, thermodynamic limitations, and catalyst deactivation mdpi.comresearchgate.net.
Future efforts are focused on developing catalysts that can overcome the high stability of CO₂ molecules and facilitate water removal from the reaction system, which is crucial for shifting the reaction equilibrium towards DMC synthesis mdpi.comresearchgate.net. Research is exploring various catalyst systems, including metal oxides, supported metal catalysts, and ionic liquids researchgate.netmdpi.com. For instance, studies on ceria-based catalysts, sometimes promoted with copper, have shown promise for DMC synthesis from methanol and CO₂, even at relatively mild conditions frontiersin.orgnih.gov. The development of monolithic catalysts coupled with membrane reactors is also being investigated to efficiently separate DMC and water by-products in real-time, potentially increasing DMC yield nih.gov. The stability of catalysts, rather than just their initial activity, is emerging as a prime limiting factor and a key focus for future development acs.org.
Exploration of Novel Reaction Pathways and Mechanisms
Exploring new reaction pathways and gaining a deeper understanding of existing mechanisms are vital for developing more efficient and sustainable DMC synthesis processes. While established routes like oxidative carbonylation of methanol and urea methanolysis are utilized, researchers are actively seeking alternative, greener pathways mdpi.comeurekaselect.com.
Investigating the reaction mechanisms on the molecular level using techniques like density functional theory (DFT) is crucial for rational catalyst design and process optimization rsc.org. Studies have explored the mechanisms of DMC synthesis on various catalysts, detailing how reactants interact with catalyst surfaces and the energy barriers of elementary reaction steps rsc.org. Novel procedures, such as reactive distillation coupled with high-pressure distillation or using an excess of propylene (B89431) carbonate in the transesterification step, are being investigated to simplify processes, reduce energy consumption, and improve purity researchgate.nethep.com.cn. The oxidative carbonylation of vaporized methanol with dimethyl oxalate (B1200264) as a byproduct is another promising novel industrial scheme being explored for its environmental benefits and potential for creating an industrial carbon cycle scispace.com.
Integration of Dimethyl Carbonate Production with Renewable Energy Sources
Integrating DMC production with renewable energy sources is a significant future direction aimed at reducing the carbon footprint of its manufacturing. This involves utilizing renewable energy to power the synthesis processes and sourcing feedstocks from sustainable or waste materials.
Research is exploring the production of DMC using methanol derived from biomass gasification or other waste streams mdpi.com. The concept of Power-to-Fuel, where renewable energy is used to produce intermediates like green hydrogen and CO₂ captured from industrial sources or the air are utilized to synthesize chemicals like methanol and urea, which are then converted to DMC, is gaining traction hep.com.cnresearchgate.netrepec.org. While the economic feasibility of these integrated routes is still under assessment, particularly concerning the cost of green hydrogen, the environmental advantages in terms of waste utilization and CO₂ capture are significant mdpi.comrepec.org. Future research will focus on optimizing energy consumption and improving the efficiency of renewable feedstock conversion to enhance the sustainability and competitiveness of these routes mdpi.com.
Expansion of Dimethyl Carbonate Applications in Sustainable Technologies
The role of DMC in sustainable technologies is expected to expand beyond its current uses. Its properties as an environmentally friendly solvent and a building block for various chemicals make it suitable for emerging applications.
DMC is already a critical component in the electrolyte solutions for lithium-ion batteries, a technology central to electric vehicles and renewable energy storage systems factmr.combusinesswire.com. The growing demand for these technologies is a major driver for the DMC market factmr.comthebusinessresearchcompany.com. Future research will likely focus on optimizing DMC-based electrolytes for next-generation battery chemistries, including solid-state batteries factmr.com. Furthermore, DMC's use as a green solvent in pharmaceuticals, coatings, and other industries is anticipated to increase as regulations become more stringent and the demand for safer alternatives to traditional hazardous solvents grows slchemtech.comthebusinessresearchcompany.comimarcgroup.com. Its potential in the sustainable modification of natural products for enhanced properties is also being explored imarcgroup.com.
Advanced Computational Modeling for Predictive Research in Dimethyl Carbonate Chemistry
Advanced computational modeling plays a crucial role in understanding the fundamental aspects of DMC chemistry and predicting the behavior of catalysts and processes, thereby guiding experimental research.
Techniques such as Computational Fluid Dynamics (CFD) coupled with chemical kinetics are being used to model combustion characteristics of DMC blends in engines, providing insights into its potential as a fuel additive asme.org. Density Functional Theory (DFT) and molecular dynamics simulations are employed to study reaction mechanisms, catalyst performance, and the structural and dynamic properties of DMC in different phases rsc.orgacs.org. These models can help predict reaction pathways, identify optimal catalyst structures, and understand transport phenomena in reaction and separation processes rsc.orgkeaipublishing.com. For example, computational models have been used to reveal the dynamics of DMC crystallization, aiding in the optimization of purification processes keaipublishing.com. Future research will increasingly rely on sophisticated computational tools to accelerate the discovery and design of new catalysts, reaction pathways, and processes for DMC production and application.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Dimethyl Carbate (DMC) in laboratory settings?
DMC can be synthesized via esterification of cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with methanol under acidic catalysis. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by matching <sup>1</sup>H-NMR peaks to expected signals (e.g., methyl ester protons at δ 3.6–3.8 ppm and bicyclic olefinic protons at δ 5.8–6.2 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (210.23 g/mol) via accurate mass analysis (e.g., [M+H]<sup>+</sup> at m/z 211.0965) .
- Purity Assessment : Use HPLC with UV detection (λ = 210–220 nm) to ensure >97% purity .
Q. What is the proposed mode of action of DMC as an insect repellent?
DMC disrupts insect olfactory receptors by masking host-derived attractants (e.g., lactic acid, CO2). Its bicyclic structure enhances volatility, enabling vapor-phase repellency. Experimental validation involves:
Q. What physicochemical properties of DMC are critical for experimental design?
Key properties include:
- Melting Point : 38°C (solidifies at room temperature; requires controlled storage at 0–4°C) .
- Solubility : 13.03 g/L in water at 35°C, with higher miscibility in ethanol and acetone .
- Density : 1.164 g/cm³ (relevant for formulation viscosity calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in repellency efficacy data across studies?
Discrepancies often arise from variable test protocols. Standardize methodologies using:
- Cage Assays : Deploy WHO-recommended arm-in-cage tests with controlled humidity (60–80%) and temperature (25–27°C) .
- Statistical Meta-Analysis : Apply random-effects models to aggregate data from independent studies (e.g., 95% confidence intervals for ED50 values) .
- Formulation Variables : Account for solvent effects (e.g., ethanol vs. acetone carriers altering DMC evaporation rates) .
Q. How does DMC’s aqueous solubility impact its efficacy in repellent formulations?
Low water solubility (13.03 g/L at 35°C) limits emulsification in hydrophilic bases. Strategies to enhance delivery include:
- Microencapsulation : Use polylactic acid (PLA) nanoparticles to improve sustained release (e.g., 80% retention after 8 hours) .
- Co-Solvent Systems : Blend with surfactants (e.g., Tween 80) to stabilize DMC in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
